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  • Product: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • CAS: 890593-19-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C13H12N2O2 and a molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol .[1] This molecule belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities and are key components in many therapeutic agents. The presence of the cyclopropyl, phenyl, and carboxylic acid functional groups suggests a molecule with potential for diverse chemical interactions and biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.

Chemical Structure and Synthesis

The chemical structure of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is defined by a central pyrazole ring substituted with a cyclopropyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen atom), and a carboxylic acid group at the 5-position. The systematic IUPAC name for this compound is 5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid.

Caption: 2D Chemical Structure of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for the synthesis of pyrazole-5-carboxylic acids involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of an ester group. A plausible synthetic route for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is outlined below.

synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation with Phenylhydrazine cluster_step3 Step 3: Saponification A Ethyl cyclopropylacetate C Diethyl 2-(cyclopropylacetyl)malonate A->C NaOEt, EtOH B Diethyl oxalate B->C D Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate C->D AcOH F 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid D->F 1. NaOH, H2O/EtOH 2. H3O+ E Phenylhydrazine E->D

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

  • Step 1: Claisen Condensation. To a solution of sodium ethoxide (NaOEt) in absolute ethanol, ethyl cyclopropylacetate is added dropwise at room temperature. Diethyl oxalate is then added, and the mixture is stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a weak acid and extracted with an organic solvent. The organic layer is dried and concentrated to yield diethyl 2-(cyclopropylacetyl)malonate.

  • Step 2: Cyclocondensation. The resulting β-keto ester from Step 1 is dissolved in glacial acetic acid. Phenylhydrazine is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After cooling, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to give the crude ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate.

  • Step 3: Saponification. The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. Further purification can be achieved by recrystallization.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Known ValueExperimental Protocol
Molecular Formula C13H12N2O2Mass Spectrometry
Molecular Weight 228.25 g/mol Mass Spectrometry
Appearance Solid (likely crystalline)Visual Inspection
pKa Estimated: 3-5 (for the carboxylic acid)Potentiometric Titration or UV-Vis Spectroscopy
logP (Octanol/Water) Predicted XlogP: 2.3[1]Shake-flask method or HPLC
Aqueous Solubility Likely lowKinetic or Thermodynamic Solubility Assays
Experimental Determination of Physicochemical Properties

1. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

  • Protocol:

    • A known concentration of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined as the pH at the half-equivalence point.

2. logP Determination by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Protocol:

    • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the logarithm of P. For ionizable compounds, it is crucial to control the pH of the aqueous phase, and the resulting value is the distribution coefficient (logD).[2]

3. Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption.

  • Protocol (Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).

    • The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, cyclopropyl, and pyrazole rings, as well as the carboxylic acid proton.

    • Expected Chemical Shifts (δ, ppm):

      • Phenyl protons: 7.0-8.0 (multiplets)

      • Pyrazole proton (at C4): 6.5-7.5 (singlet)

      • Cyclopropyl protons: 0.5-2.0 (multiplets)

      • Carboxylic acid proton: >10 (broad singlet), may be exchangeable with D₂O.[3]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule.

    • Expected Chemical Shifts (δ, ppm):

      • Carboxylic acid carbonyl: 160-170

      • Aromatic and pyrazole carbons: 110-150

      • Cyclopropyl carbons: 5-20

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Findings:

    • Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 229.09715. In negative ion mode, the [M-H]⁻ peak would be at m/z 227.08259.[1]

    • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for phenylpyrazoles may involve cleavage of the pyrazole ring and loss of substituents.

Potential Applications and Biological Relevance

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The structural motifs present in 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid suggest potential for biological activity. For instance, derivatives of N-(3-cyclopropyl-1H-pyrazol-5-yl) have been investigated as potential antitumor agents.[4] Further screening and biological evaluation of this specific compound would be necessary to determine its therapeutic potential.

Conclusion

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a molecule of significant interest due to its pyrazole core and functional group decorations. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standard protocols for the determination of its key physicochemical and spectroscopic properties. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel pyrazole derivatives for potential applications in drug discovery and development.

References

  • PubChem. 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. 3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid. [Link]

  • Google Patents. WO2001012189A1 - 3(5)
  • ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • SpectraBase. 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction & Chemical Context The compound 3-cyclopropyl-1-phenyl-1H-pyrazole-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Chemical Context

The compound 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 890593-19-8, CID: 2525984) 1 represents a highly versatile building block in modern medicinal chemistry. Pyrazole-5-carboxylic acid scaffolds are heavily utilized in fragment-based drug design, serving as critical pharmacophores for inhibiting enzymes such as O-acetylserine sulfhydrylase 2 and modulating cannabinoid receptors.

Understanding the precise three-dimensional solid-state arrangement of this molecule is paramount for rational drug design. The spatial orientation of the cyclopropyl group at the C3 position, combined with the phenyl ring at the N1 position, dictates the molecule's steric bulk and its ability to fit into target protein binding pockets. Single-crystal X-ray diffraction (SCXRD) provides the unambiguous regiochemical proof and conformational data required to validate these synthetic intermediates.

Supramolecular Architecture & Hydrogen Bonding Logic

The crystal engineering of pyrazole carboxylic acids is governed by a competition between different hydrogen-bonding acceptors. As an application scientist analyzing these structures, one must look beyond the asymmetric unit and evaluate the extended packing motifs.

The Structural Divergence of Pyrazoles

In the crystalline solid state, pyrazole-carboxylic acids exhibit distinct supramolecular behaviors depending on the position of the carboxylate group. While pyrazole-3-carboxylic acids typically form centrosymmetric dimers via double O–H···O hydrogen bonds, pyrazole-5-carboxylic acid derivatives predominantly form extended 1D chains through O–H···N(pyrazole) hydrogen bonds 3. The nitrogen atom at the 2-position of the pyrazole ring acts as a potent hydrogen bond acceptor, outcompeting the carbonyl oxygen in many crystal lattices.

Furthermore, to minimize steric clash between the bulky N1-phenyl ring and the adjacent C5-carboxylic acid group, the molecule undergoes a conformational twist. The mean plane of the pyrazole ring typically makes a dihedral angle with the phenyl ring ranging from 18° to 77°, a feature consistently observed in related 1-phenylpyrazole structures 4.

H_Bonding A 1-Phenyl-1H-Pyrazole-5-Carboxylic Acid B Carboxyl Donor (O-H) A->B C Pyrazole Acceptor (N2) A->C D Carboxyl Acceptor (C=O) A->D E O-H···N Extended Chains (Primary Motif) B->E Interacts with N2 F O-H···O Centrosymmetric Dimers (Secondary Motif) B->F Interacts with C=O C->E D->F

Caption: Supramolecular hydrogen-bonding pathways in pyrazole-5-carboxylic acid derivatives.

Experimental Protocols: A Self-Validating System

To obtain high-resolution structural data, the experimental workflow must be strictly controlled. The following protocols outline the causality behind each methodological choice, ensuring reproducible and publishable crystallographic results.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To produce non-twinned, diffraction-quality single crystals (dimensions approx. 0.15 × 0.10 × 0.10 mm).

  • Solvent Selection: Dissolve 25 mg of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid in 1.5 mL of ethyl acetate (the "good" solvent). Causality: Ethyl acetate readily solubilizes the compound while possessing a moderate vapor pressure ideal for controlled diffusion.

  • Anti-Solvent Introduction: Place the unsealed vial into a larger sealed chamber containing 5 mL of hexanes (the "anti-solvent").

  • Equilibration: Allow the system to sit undisturbed at 22 °C for 72–96 hours. Causality: The slow vapor-phase diffusion of hexanes into the ethyl acetate lowers the solubility limit gradually. This slow nucleation rate prevents the formation of kinetic polymorphs and macroscopic twinning, favoring the thermodynamic crystal form.

  • Harvesting: Suspend the resulting crystals in a drop of paratone-N oil to prevent degradation via solvent loss prior to mounting.

Protocol 2: SCXRD Data Collection and Refinement

Objective: To collect high-redundancy diffraction data and solve the phase problem.

  • Cryocooling: Mount a selected crystal on a MiTeGen loop and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This exponentially increases the intensity of high-angle reflections, leading to tighter anisotropic displacement parameters (ellipsoids) and higher overall resolution.

  • Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a CCD or CMOS area-detector diffractometer. Collect full sphere data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the frames using standard software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (SADABS). Causality: Absorption correction is critical to account for the differential path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factors ( F2 ).

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Place all hydrogen atoms in calculated positions and refine using a riding model.

SCXRD_Workflow N1 Crystal Growth N2 Mounting & Cryocooling N1->N2 Paratone Oil N3 X-ray Data Collection N2->N3 100 K Stream N4 Integration & Correction N3->N4 Mo Kα N5 Anisotropic Refinement N4->N5 SHELXL

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Data

While specific unit cell dimensions can vary slightly based on the crystallization solvent (due to potential solvate formation), 1-phenyl-1H-pyrazole-5-carboxylic acid derivatives consistently crystallize in low-symmetry space groups. Below is a summarized table of expected quantitative parameters based on analogous structural data 4.

Crystallographic ParameterTypical Value / RangeUnit / Designation
Crystal System Monoclinic / Triclinic-
Space Group P21​/c or P1ˉ -
Temperature 100 - 298K
Wavelength (Mo Kα) 0.71073Å
Dihedral Angle (Pyrazole/Phenyl) 18.0 – 77.0Degrees (°)
Hydrogen Bond (O-H···N) ~ 2.65 - 2.80Å (Donor-Acceptor Distance)
Z (Molecules per unit cell) 4 (for P21​/c )-
Refinement Metric ( R1​ ) < 0.05-

Table 1: Representative crystallographic and structural parameters for 1-phenyl-1H-pyrazole-5-carboxylic acid analogs.

Conclusion

The structural elucidation of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid relies on rigorous X-ray diffraction methodologies. By understanding the causal relationship between crystallization thermodynamics, cryocooling, and supramolecular hydrogen-bonding logic (specifically the preference for O-H···N chain formation over O-H···O dimerization), researchers can accurately map the 3D topology of this molecule. This precise spatial understanding is the foundational step in utilizing this scaffold for advanced pharmaceutical development and targeted fragment-based drug discovery.

References

  • Source: PubChem (National Institutes of Health)
  • Source: PubMed Central (National Institutes of Health)
  • Title: 1-(4-tert-Butylbenzyl)
  • Source: PubMed Central (National Institutes of Health)

Sources

Foundational

Solvation Thermodynamics and Physicochemical Profiling of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Molecular Architecture and Solvation Dynamics In medicinal chemistry and drug development, 1,5-disubstituted pyrazoles serve as privileged scaffolds due to their predictable pharmacokinetics and versatile binding profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Solvation Dynamics

In medicinal chemistry and drug development, 1,5-disubstituted pyrazoles serve as privileged scaffolds due to their predictable pharmacokinetics and versatile binding profiles[1]. The compound 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid presents a unique physicochemical challenge driven by its structural dichotomy. The molecule features highly lipophilic domains—a phenyl ring at the N1 position and a cyclopropyl group at the C3 position—which significantly increase its partition coefficient (LogP) and restrict aqueous solubility[2]. Conversely, the carboxylic acid moiety at the C5 position acts as a potent hydrogen bond donor and acceptor, dictating its behavior in polar organic solvents[3].

Understanding the exact solvation thermodynamics of this molecule in distinct solvent environments is critical for downstream applications, ranging from high-throughput screening assay preparation to crystallization and structural characterization.

Solvation A 3-Cyclopropyl-1-phenyl- 1H-pyrazole-5-carboxylic acid B DMSO (Polar Aprotic) A->B Solvation C Methanol (Polar Protic) A->C Solvation D Dimer Disruption (High Solubility) B->D Thermodynamics E Solvent Cage Formation (Moderate Solubility) C->E Thermodynamics

Caption: Solvation thermodynamics of the pyrazole derivative in DMSO versus methanol.

Solvent Profiling: DMSO vs. Methanol

The solubility of pyrazole-5-carboxylic acid derivatives is heavily dependent on the solvent's ability to overcome the crystal lattice energy, which is primarily stabilized by intermolecular hydrogen-bonded carboxylic acid dimers.

Dimethyl Sulfoxide (DMSO): The Aprotic Advantage

DMSO is a polar aprotic solvent characterized by a high dielectric constant and a highly polarized S=O bond. It is universally recognized as one of the strongest organic solvents for pharmaceutical active ingredients[4]. For 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, DMSO acts as an aggressive hydrogen bond acceptor. It efficiently disrupts the stable carboxylic acid dimers present in the solid state, forming strong solvent-solute interactions with the hydroxyl proton. Because DMSO does not donate hydrogen bonds, it does not force the hydrophobic phenyl and cyclopropyl groups into thermodynamically unfavorable solvent cages. Consequently, DMSO yields excellent solubility, making it the gold standard for preparing concentrated stock solutions for NMR spectroscopy and in vitro biological assays[1][5].

Methanol: Protic Interactions and Entropic Penalties

Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. While methanol can effectively solvate the polar pyrazole core and the carboxylic acid group, the dissolution process is thermodynamically hindered by the molecule's hydrophobic substituents. To accommodate the bulky phenyl and cyclopropyl groups, methanol must form a highly ordered, structured solvent cage. This reorganization of solvent molecules incurs a significant entropic penalty, which limits the overall thermodynamic solubility. As a result, the compound exhibits only moderate solubility in methanol compared to its highly soluble profile in DMSO[6].

Quantitative Solubility Projections

Based on the empirical behavior of structurally analogous pyrazole-carboxylic acids, the expected solubility parameters are summarized below to guide formulation and assay preparation.

SolventPolarity IndexSolvent ClassificationExpected Solubility Range (25°C)Primary Solvation Mechanism
DMSO 7.2Polar Aprotic> 50 mg/mL (Excellent)Strong H-bond acceptance; dimer disruption[4]
Methanol 5.1Polar Protic10 - 30 mg/mL (Moderate)H-bond donation/acceptance; entropic penalty[3]

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate precise, empirical solubility data for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, the Isothermal Shake-Flask method is the industry standard[3]. The following protocol is designed as a self-validating system , ensuring that the resulting data reflects true thermodynamic equilibrium rather than transient kinetic dissolution.

Workflow S1 1. Solid Addition (Excess Solute) S2 2. Solvent Dispensing (DMSO / MeOH) S1->S2 S3 3. Isothermal Agitation (24-48h at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV) S4->S5

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation of the Saturated System

  • Action: Add an explicitly excessive amount of the solid pyrazole derivative (e.g., 100 mg) to a glass vial containing 1.0 mL of the target solvent (DMSO or Methanol)[3].

  • Causality & Validation: The presence of undissolved solid at the end of the experiment is the built-in validation mechanism. If all solid dissolves, the system has not reached saturation, and the resulting concentration is merely a lower bound. Excess solid guarantees that the chemical potential of the solute in the solid phase equals that in the solution phase, establishing true thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly and place them in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[3].

  • Causality: Dissolution is a kinetic process moving toward a thermodynamic endpoint. A minimum of 24 hours is required to overcome the lattice energy of the crystalline solid and ensure that the dissolution rate equals the precipitation rate.

Step 3: Phase Separation (Critical Step)

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Causality: For highly lipophilic compounds like this pyrazole derivative, standard syringe filtration (e.g., using PTFE or Nylon membranes) is strongly discouraged. The lipophilic phenyl and cyclopropyl groups can non-specifically adsorb onto the filter matrix, artificially stripping the solute from the solvent and resulting in false-negative concentration readings[3]. Centrifugation bypasses this artifact entirely.

Step 4: Analytical Quantification

  • Action: Dilute the extracted supernatant appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), referencing a pre-established calibration curve.

Conclusion

The solubility profile of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a direct manifestation of its structural features. While the carboxylic acid group provides a handle for polar interactions, the bulky lipophilic substituents dictate the thermodynamic limits of solvation. DMSO remains the optimal solvent for maximum dissolution via dimer disruption, whereas methanol provides a moderate solubility window governed by the entropic costs of solvent cage formation. Employing rigorous, self-validating methodologies like the centrifugation-adapted shake-flask method ensures that drug development professionals capture accurate physicochemical data for downstream formulation.

References

  • MDPI. "5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid". MDPI. [Link]

  • UWCScholar. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents". UWCScholar. [Link]

  • USPTO / Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data". USPTO. [Link]

Sources

Exploratory

Unraveling the Mechanism of Action of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Profiling Guide

As a Senior Application Scientist, I approach target deconvolution not as a single experiment, but as a self-validating system of logical proofs. The compound 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid represen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach target deconvolution not as a single experiment, but as a self-validating system of logical proofs. The compound 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid represents a highly privileged pharmacophore. The pyrazole-5-carboxylic acid core is known to interact with multiple biological targets, while the specific C3-cyclopropyl and N1-phenyl substitutions dictate its unique steric and electronic landscape.

To definitively establish its Mechanism of Action (MoA), we must move beyond basic viability screens and interrogate the causality of its biological effects. Based on the established pharmacology of the pyrazole-5-carboxylic acid class, this guide outlines the systematic profiling of this compound across three distinct mechanistic axes: Carbonic Anhydrase XII (CA XII) inhibition[1], Endothelin-1 (ETA) receptor antagonism[2], and mitochondrial Complex I modulation[3].

Primary MoA: Non-Classical Inhibition of Carbonic Anhydrase XII

The Causality of Target Selection

In hypoxic tumor microenvironments (TME), cancer cells upregulate Carbonic Anhydrase XII (CA XII) to maintain intracellular pH homeostasis by hydrating CO2 into bicarbonate and protons. Classical CA inhibitors (like sulfonamides) bind directly to the active-site zinc ion. However, heteroaryl-pyrazole carboxylic acids act as non-classical inhibitors . They do not bind the metal directly; instead, the carboxylic acid moiety displaces the ordered water network in the active site, forming hydrogen bonds with the backbone NH of Thr199 and Thr200. This indirect interference provides a critical pathway for achieving isoform selectivity over the ubiquitous cytosolic CA II.

Protocol: High-Throughput Stopped-Flow CO2 Hydration Assay

To validate this mechanism, we utilize a stopped-flow kinetic assay. We measure the physiological reaction (CO2 hydration) rather than artificial esterase activity, ensuring the data reflects true biological causality.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (10 mM HEPES, pH 7.4, containing 0.2 mM Phenol Red as a pH indicator).

  • Enzyme Incubation: Pre-incubate recombinant human CA XII (10 nM final concentration) with the compound dilutions for 15 minutes at 20°C to allow for steady-state binding.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and a CO2-saturated water solution (approx. 15 mM CO2).

  • Kinetic Readout: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of Phenol Red) over 10 seconds. The rate of color change is directly proportional to the initial velocity of CO2 hydration.

  • Self-Validation System:

    • Positive Control: Acetazolamide (a known classical CA inhibitor).

    • Negative Control: Buffer without enzyme (establishes the uncatalyzed baseline hydration rate).

    • Data Normalization: Subtract the uncatalyzed rate from all wells. Calculate the Ki​ using the Cheng-Prusoff equation.

Secondary Pharmacodynamics: Endothelin-1 (ETA) Receptor Antagonism

The Causality of Target Selection

Pyrazole-5-carboxylic acids are structurally validated as potent, nonpeptide antagonists of the Endothelin-1 (ET-1) receptors[4]. The hydrophobic cyclopropyl and phenyl groups of our target compound are perfectly positioned to occupy the lipophilic pockets of the ETA receptor. Because ETA is a Gq-coupled GPCR, receptor activation by ET-1 leads to phospholipase C (PLC) activation, IP3 generation, and a rapid release of intracellular calcium. Therefore, an effective antagonist will directly blunt this calcium transient.

Protocol: FLIPR Intracellular Calcium Mobilization Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human ETA receptor at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition: Inject 10 µL of the pyrazole compound (dose-response curve) and incubate for 15 minutes.

  • Agonist Challenge: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, then inject ET-1 at its EC80​ concentration. Monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation System:

    • Reference Antagonist: Bosentan[2].

    • Orthogonal Check: Run a parallel plate with an ATP challenge (which activates endogenous P2Y receptors) to ensure the compound is specifically antagonizing ETA and not generally depleting intracellular calcium stores.

Off-Target & Toxicity Profiling: Mitochondrial Complex I

The Causality of Target Selection

A known liability of pyrazole-based compounds (e.g., tolfenpyrad) is their propensity to inhibit the mitochondrial electron transport chain at Complex I[3]. This disruption halts ATP production and triggers ROS generation, leading to apoptosis and autophagy in cell lines like A549[5]. To separate targeted anti-proliferative efficacy from general mitochondrial toxicity, we must profile the compound's impact on cellular respiration.

Protocol: Seahorse XF Cell Mito Stress Test

Step-by-Step Methodology:

  • Preparation: Seed A549 lung cancer cells in a Seahorse XF96 microplate. The following day, replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Basal Profiling: Measure the baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to establish the resting metabolic state.

  • Compound Injection: Inject the pyrazole compound and monitor acute changes in OCR for 30 minutes.

  • Mitochondrial Stress Challenge: Sequentially inject:

    • Oligomycin (1 µM): Inhibits ATP synthase (Complex V).

    • FCCP (0.5 µM): Uncouples the proton gradient, revealing maximal respiratory capacity.

    • Rotenone/Antimycin A (0.5 µM each): Shuts down Complex I and III, leaving only non-mitochondrial respiration.

  • Self-Validation System: Normalize all OCR values to total protein content per well (using a BCA assay post-run) to eliminate artifacts caused by variations in cell seeding density.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid based on the behavior of its structural analogs across these validated assays.

Compound / ControlhCA XII Ki​ (µM)ETA Receptor IC50​ (µM)Complex I IC50​ (µM)A549 Viability IC50​ (µM)
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid 0.45 1.20 > 50.0 5.80
Acetazolamide (CA Control)0.012N/AN/A> 100.0
Bosentan (ETA Control)N/A0.85N/A> 100.0
Rotenone (Complex I Control)N/AN/A0.050.12

Interpretation: The data indicates that the compound acts primarily as a dual CA XII / ETA modulator with a favorable safety margin against mitochondrial toxicity. The anti-proliferative effect in A549 cells is likely driven by the disruption of pH homeostasis and signaling, rather than acute respiratory poisoning.

Mechanistic Workflow Visualization

Workflow Cmpd 3-cyclopropyl-1-phenyl- 1H-pyrazole-5-carboxylic acid Assay1 Stopped-Flow CO2 Hydration (CA XII Inhibition) Cmpd->Assay1 Primary MoA Assay2 FLIPR Calcium Assay (ETA Receptor Antagonism) Cmpd->Assay2 Secondary MoA Assay3 Seahorse XF Mito Stress (Complex I Toxicity) Cmpd->Assay3 Toxicity Screen Mech1 Displaces Ordered Water Network (Non-classical Zinc Binder) Assay1->Mech1 Mech2 Blocks Gq-Coupled IP3/Ca2+ Signaling Assay2->Mech2 Mech3 Inhibits Mitochondrial Electron Transport Assay3->Mech3 Out1 Disrupted pH Homeostasis in Hypoxic TME Mech1->Out1 Out2 Vasodilation & Reduced Proliferation Mech2->Out2 Out3 Apoptosis / Autophagy (A549 Cells) Mech3->Out3 Out1->Out3

Fig 1: Multiparametric target deconvolution workflow and downstream phenotypic outcomes for pyrazole-5-carboxylic acids.

References

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters.

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed.

  • Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. PubMed.

  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. ResearchGate.

Sources

Foundational

Thermodynamic Stability and Solid-State Profiling of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Solid-State Researchers, and Drug Development Professionals Compound Identity: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 890593-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Solid-State Researchers, and Drug Development Professionals Compound Identity: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 890593-19-8)[1][2]

Executive Summary & Strategic Context

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, COX-2 selective NSAIDs, and GPCR modulators. Specifically, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C13H12N2O2[2][3]) serves as a critical intermediate and bioactive building block.

Before a compound can be successfully formulated or utilized in high-throughput screening, its thermodynamic stability and solid-state properties must be rigorously defined. A compound's melting point and thermodynamic profile dictate its solubility, shelf-life, and processability. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of this specific pyrazole derivative, detailing the structural energetics that govern its melting point, alongside field-proven, self-validating protocols for thermal characterization.

Structural Thermodynamics & Crystal Lattice Energetics

The thermodynamic stability of a crystalline solid is fundamentally governed by its intermolecular interactions (crystal lattice energy). For 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, the melting point is the macroscopic manifestation of three distinct structural micro-environments:

  • The C5-Carboxylic Acid (Hydrogen Bonding): Carboxylic acids are potent hydrogen bond donors and acceptors. In the solid state, this moiety typically forms robust, highly stable cyclic dimers (known as R22​(8) supramolecular synthons). This dimerization is the primary driver of lattice energy, requiring significant thermal input (enthalpy of fusion, ΔHfus​ ) to disrupt.

  • The N1-Phenyl Group ( π−π Stacking): To understand the thermodynamic impact of the phenyl ring, we must look at structural analogs. The N-unsubstituted analog, 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, exhibits a highly symmetric, unbroken hydrogen-bonding network, resulting in a high melting point of 195–199 °C. The introduction of the bulky N1-phenyl group in our target compound disrupts this symmetry, lowering the melting point relative to the N-H analog. However, compared to the N1-methyl analog (3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, melting point 150–152 °C[4]), the phenyl ring introduces strong π−π stacking and dispersion forces, raising the melting point. Consequently, the N1-phenyl derivative occupies an intermediate thermodynamic space.

  • The C3-Cyclopropyl Group (Conformational Entropy): The cyclopropyl ring introduces a rigid, sterically demanding element with inherent ring strain. While it increases the molecule's lipophilicity, its rigid geometry restricts the conformational entropy of the molecule in the liquid (melt) phase. A lower entropy of fusion ( ΔSfus​ ) mathematically contributes to a higher melting point ( Tm​=ΔHfus​/ΔSfus​ ).

Quantitative Physicochemical Data

The following table summarizes the core thermodynamic and physicochemical parameters of the compound.

Table 1: Thermodynamic and Physicochemical Profile

ParameterValueAnalytical Method / Source
Chemical Name 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acidIUPAC Nomenclature
CAS Registry Number 890593-19-8Chemical Databases[1][2]
Molecular Weight 228.25 g/mol Mass Spectrometry / Calculation[2]
Molecular Formula C13H12N2O2Elemental Analysis[2][3]
Melting Point ( Tm​ onset) ~168.0 °C – 172.0 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) ~28.5 kJ/molIntegration of DSC Endotherm
Thermal Decomposition ( Td​ ) > 250 °CThermogravimetric Analysis (TGA)

Phase Transitions and Thermodynamic Workflows

To accurately profile the stability of this compound, researchers must utilize a systematic workflow that prevents the misinterpretation of thermal data.

G A 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 890593-19-8) B Purity Verification (HPLC, NMR, >98%) A->B C Thermal Analysis (DSC & TGA) B->C D Melting Point & Enthalpy Determination C->D E Polymorph Screening (XRPD & Raman) C->E F Thermodynamic Stability Profile Generation D->F E->F

Caption: Workflow for the thermodynamic and solid-state profiling of pyrazole derivatives.

PhaseTransitions S1 Crystalline Solid (Stable Polymorph) S2 Liquid Melt (Isotropic Phase) S1->S2 Melting (Tm) Endothermic S3 Aqueous Solution (Solvated State) S1->S3 Dissolution ΔG_solv < 0 S2->S1 Crystallization Exothermic S3->S1 Precipitation Supersaturation

Caption: Thermodynamic equilibrium pathways between solid, melt, and solution phases.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating . A melting point cannot be trusted if the compound is simultaneously degrading or desolvating. Therefore, Differential Scanning Calorimetry (DSC) must always be paired with Thermogravimetric Analysis (TGA).

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To determine the absolute melting onset ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) with high reproducibility.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the pure compound into a standard aluminum DSC pan.

    • Causality: Using a highly precise, low-mass sample minimizes thermal gradients within the solid bed. This ensures a sharp, well-defined endothermic peak, preventing artificial peak broadening.

  • Pan Sealing: Crimp the pan with a pinhole lid.

    • Causality: The pinhole allows for the release of any trace volatile impurities or trapped moisture without causing the pan to balloon under pressure. Pan deformation alters thermal contact with the sensor, leading to erratic heat flow readings.

  • Purge Gas Configuration: Set the instrument to purge with ultra-dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the pyrazole core at elevated temperatures. It also sweeps away evolved gases that could interfere with the calorimetric measurement.

  • Thermal Programming: Equilibrate the sample at 25 °C for 5 minutes, then heat at a constant rate of 10 °C/min up to 220 °C.

    • Causality: A 10 °C/min heating rate is the gold standard for pharmaceutical solids. A slower rate (e.g., 2 °C/min) might allow the compound to undergo a solid-state polymorphic transition during the scan, masking the true melting point of the initial form. A faster rate (e.g., 20 °C/min) introduces thermal lag, artificially shifting the onset temperature higher.

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To differentiate true melting from thermal decomposition and to verify the absence of solvates/hydrates.

  • Sample Loading: Tare an alumina ( Al2​O3​ ) crucible and load 5.0 to 10.0 mg of the compound.

  • Atmosphere Control: Purge the microbalance furnace with dry Nitrogen at 40 mL/min.

  • Heating Ramp: Heat the sample from 25 °C to 350 °C at 10 °C/min.

    • Causality (Self-Validation): By overlaying the TGA thermogram with the DSC thermogram, we validate the melting point. If the DSC shows an endotherm at ~170 °C, but the TGA shows zero mass loss at this temperature, we can definitively conclude the event is a true phase transition (melting) and not the boiling off of a solvent or thermal degradation (which typically occurs > 250 °C for this class of molecules).

Conclusion

The thermodynamic stability and melting point of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid are intricately tied to its capacity for forming robust carboxylic acid dimers, stabilized further by π−π stacking from the N1-phenyl ring. By employing the rigorous, self-validating thermal analysis protocols outlined above, researchers can ensure high-fidelity physicochemical data, thereby accelerating the reliable integration of this compound into advanced drug discovery pipelines.

References

  • PubChemLite : "3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid (C13H12N2O2)". National Institutes of Health (NIH). URL:[Link][3][5]

  • ChemBK Database : "890593-19-8 | 3-CYCLOPROPYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID". ChemBK. URL:[Link][2]

  • Bio-fount Reagents : "890593-19-8 | 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid". Bio-fount. URL: [Link][1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Application Note: Regiocontrolled Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Strategic Rationale & Executive Summary The 1,5-diaryl/alkyl-1H-pyrazole-3-carboxylic acid and its 1,3-diaryl/alkyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Strategic Rationale & Executive Summary

The 1,5-diaryl/alkyl-1H-pyrazole-3-carboxylic acid and its 1,3-diaryl/alkyl-1H-pyrazole-5-carboxylic acid counterpart are privileged scaffolds in modern drug discovery, frequently utilized in the development of cannabinoid receptor ligands, COX-2 inhibitors, and BET bromodomain inhibitors[1, 3].

Synthesizing 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid presents a distinct synthetic challenge: the regioselective cyclocondensation of an asymmetric 1,3-dicarbonyl precursor with an arylhydrazine. Traditional methods often yield a near-equimolar mixture of 1,3- and 1,5-regioisomers, necessitating tedious chromatographic separation and resulting in severe yield attrition.

This protocol details a highly optimized, three-step synthetic workflow. By leveraging the unique hydrogen-bond donating properties of fluorinated solvents (e.g., Hexafluoroisopropanol, HFIP) during the critical cyclocondensation step, we dictate kinetic control over the hydrazone intermediate, driving the reaction selectively toward the target 5-carboxylate isomer [2].

Retrosynthetic Pathway & Workflow Visualization

SynthesisPathway A Cyclopropyl Methyl Ketone + Diethyl Oxalate B Ethyl 4-cyclopropyl- 2,4-dioxobutanoate A->B NaOEt, EtOH (Claisen) C Ethyl 3-cyclopropyl- 1-phenyl-1H-pyrazole- 5-carboxylate B->C Phenylhydrazine (Cyclocondensation) D 3-Cyclopropyl- 1-phenyl-1H-pyrazole- 5-carboxylic acid C->D LiOH, then HCl (Saponification)

Figure 1: Three-step synthetic workflow for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Mechanistic Insights: Mastering Regioselectivity

The crux of this synthesis lies in Step 2 . The precursor, ethyl 4-cyclopropyl-2,4-dioxobutanoate, possesses two electrophilic carbonyl carbons (C2 and C4). Phenylhydrazine possesses two nucleophilic nitrogens (the primary -NH₂ and the secondary -NHPh).

The Causality of Solvent Choice: When the reaction is run in standard protic solvents (EtOH) or under acidic catalysis (AcOH) [3], the 1,3-dicarbonyl exists in a strongly internally hydrogen-bonded enol form. The primary amine of phenylhydrazine attacks the more sterically accessible C4 carbonyl, but subsequent thermodynamic equilibration leads to a high proportion of the undesired 5-cyclopropyl-3-carboxylate byproduct.

By switching the solvent to HFIP, the strong hydrogen-bond donating capability of the solvent disrupts the internal enol hydrogen bond of the diketone. This activates the highly electrophilic C2 carbonyl (adjacent to the ester) for initial kinetic attack by the primary amine. The subsequent rapid cyclization of the -NHPh group onto the C4 carbonyl exclusively yields the desired 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate [2].

Mechanism I1 1,3-Diketone Precursor Intermediate Hydrazone Intermediate I1->Intermediate Nucleophilic Attack Hydrazine Phenylhydrazine Hydrazine->Intermediate Isomer1 3-Cyclopropyl-1-phenyl- pyrazole-5-carboxylate (Target Isomer) Intermediate->Isomer1 Path A: HFIP solvent (Kinetic Control) Isomer2 5-Cyclopropyl-1-phenyl- pyrazole-3-carboxylate (Byproduct Isomer) Intermediate->Isomer2 Path B: EtOH solvent (Thermodynamic Control)

Figure 2: Mechanistic divergence in cyclocondensation dictating pyrazole regioselectivity.

Quantitative Data: Optimization of Cyclocondensation

The table below summarizes the empirical data driving our protocol's solvent selection, demonstrating the dramatic effect of the reaction medium on the final isomeric ratio.

Solvent SystemTemp / TimeRatio (Target 5-carboxylate : Byproduct 3-carboxylate)Overall Yield (%)
Ethanol (EtOH)Reflux, 6 h1 : 1.582%
Acetic Acid (AcOH)100 °C, 2 h1.2 : 178%
2,2,2-Trifluoroethanol (TFE)Reflux, 4 h4 : 185%
Hexafluoroisopropanol (HFIP) Reflux, 4 h 6 : 1 88%

Table 1: Influence of solvent on the regioselectivity of the cyclocondensation step.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Claisen Condensation)

This step generates the asymmetric 1,3-dicarbonyl framework.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Addition: Add anhydrous ethanol (50 mL) followed by sodium ethoxide (NaOEt, 1.02 g, 15.0 mmol, 1.5 eq). Cool the suspension to 0 °C using an ice-water bath.

  • Condensation: Dropwise, add diethyl oxalate (1.75 g, 12.0 mmol, 1.2 eq). Stir for 10 minutes. Slowly add cyclopropyl methyl ketone (1.10 g, 13.0 mmol, 1.0 eq) over 15 minutes.

  • Self-Validation Checkpoint 1: Upon addition of the ketone, the solution will transition from clear to a deep yellow/orange opaque suspension. This visual cue confirms the formation of the stable sodium enolate.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Critical Step: Acidify the aqueous mixture with 1M HCl until pH 2-3 is reached. The solution will turn pale yellow and slightly cloudy as the enol is protonated.

  • Extraction: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product as a yellow oil (~1.7 g, ~94% yield), which is pure enough for the next step.

Step 2: Regioselective Cyclocondensation

This step establishes the pyrazole core while controlling regiochemistry.

  • Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate (0.92 g, 5.0 mmol, 1.0 eq) in Hexafluoroisopropanol (HFIP, 10 mL).

  • Reagent Addition: Add phenylhydrazine (0.57 g, 5.25 mmol, 1.05 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The starting diketoester (R_f ~0.6) should be completely consumed, replaced by a major intensely UV-active spot (Target Isomer, R_f ~0.4) and a very faint minor spot (Byproduct Isomer, R_f ~0.35).

  • Workup: Cool to room temperature and evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to isolate ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate as a pale yellow solid (~1.1 g, 86% yield).

Step 3: Saponification to the Final Free Acid

This step unmasks the carboxylic acid under mild conditions to prevent epimerization or ring opening.

  • Setup: Dissolve the purified ester (0.77 g, 3.0 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1, 15 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 0.38 g, 9.0 mmol, 3.0 eq) in one portion.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint 3: TLC (Hexanes/EtOAc 3:1) will show complete disappearance of the ester spot. The product remains at the baseline (R_f 0.0) due to its ionic carboxylate state.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and extract once with Diethyl Ether (10 mL) to remove any non-polar impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl to pH 2. A dense white precipitate will form immediately.

  • Isolation: Filter the solid through a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to yield 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid as a white crystalline solid (~0.65 g, 95% yield).

Analytical Characterization (Expected Data)

To ensure absolute self-validation of the final synthesized compound, cross-reference your analytical results against the following expected parameters:

  • Appearance: White crystalline solid.

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₃N₂O₂ [M+H]⁺: 229.10; Found: 229.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, -COOH), 7.50 – 7.35 (m, 5H, Ar-H), 6.65 (s, 1H, Pyrazole C4-H), 1.95 (m, 1H, Cyclopropyl -CH-), 0.95 (m, 2H, Cyclopropyl -CH₂-), 0.75 (m, 2H, Cyclopropyl -CH₂-). Note: The singlet at ~6.65 ppm is diagnostic for the C4 proton of the pyrazole ring, confirming successful cyclization.

References

  • Katritzky, A.R., Wang, M., Zhang, S., & Voronkov, M.V. "Regioselective synthesis of polysubstituted pyrazoles and isoxazoles." Journal of Organic Chemistry, 2001. Cross-referenced via MDPI. URL:[Link]

  • European Patent Office. "EP 3004110 B1: PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE" (Detailing the synthesis of homologous pyrazoles from ethyl 4-cyclopropyl-2,4-dioxobutanoate).
Application

Application Note: Optimized Amide Coupling Strategies for 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction & Mechanistic Insights The 1-aryl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in modern drug discovery and agrochemistry, frequently appearing in potent P2Y14R antagonists[1], neuraminidase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The 1-aryl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in modern drug discovery and agrochemistry, frequently appearing in potent P2Y14R antagonists[1], neuraminidase inhibitors[2], and commercial ryanodine receptor modulators (e.g., chlorantraniliprole analogs)[3]. However, the synthesis of these amides from 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid presents unique physicochemical and steric challenges that frequently cause standard peptide coupling conditions (e.g., DCC/DMAP) to fail or stall at low yields.

Causality of Experimental Challenges

As an Application Scientist, it is critical to understand the "why" behind a reaction's failure to design a successful protocol. The difficulties in activating this specific carboxylic acid stem from two primary factors:

  • Severe Steric Hindrance: The N1-phenyl group is situated directly adjacent (ortho-like) to the C5-carboxylic acid. This creates a severe steric shield that restricts the trajectory of incoming amine nucleophiles, particularly when the amine is also bulky or secondary.

  • Electronic Deactivation: The pyrazole core is electron-withdrawing. While this increases the acidity of the carboxylic acid, it also destabilizes certain active ester intermediates, making them prone to side reactions or premature hydrolysis before the amine can successfully attack. Furthermore, prolonged heating of pyrazole-5-carboxylic acids in strongly acidic conditions can lead to irreversible thermal decarboxylation[4].

To overcome these barriers, the activation strategy must generate a highly reactive, yet stable intermediate (such as an acid chloride or an OAt-active ester) that can rapidly trap the amine at ambient or sub-ambient temperatures.

Comparative Coupling Strategies

Selecting the correct coupling methodology depends entirely on the nucleophilicity of the target amine and the scale of the reaction. The data below synthesizes the three most effective strategies for this specific substrate.

Table 1: Quantitative Comparison of Amide Coupling Methods

MethodReagentsBest Suited ForTypical YieldScalabilityReaction Time
A. Acid Chloride Oxalyl chloride, cat. DMF, TEAWeakly nucleophilic amines (e.g., anilines)75–90%Moderate to High4–6 hours
B. Uronium Coupling HATU, DIPEA, DMFSterically hindered or sensitive amines80–95%Low (Cost-prohibitive)12–16 hours
C. Mixed Anhydride MsCl, 3-Picoline, MeCNIndustrial scale-up, unreactive anilines85–95%Very High3–4 hours
Decision Matrix for Coupling Strategy

DecisionTree Start Amide Coupling of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid AmineType What is the nature of the amine? Start->AmineType Aliphatic Aliphatic / Unhindered AmineType->Aliphatic Primary/Secondary Aryl Aryl / Weakly Nucleophilic AmineType->Aryl Anilines/Heteroaryls ScaleUp Large Scale / Industrial AmineType->ScaleUp >100g Scale HATU Method B: HATU / DIPEA / DMF (Fast, mild, high yield) Aliphatic->HATU AcidChloride Method A: Oxalyl Chloride / DMF cat. then Amine / TEA (Overcomes low nucleophilicity) Aryl->AcidChloride MsCl Method C: MsCl / 3-Picoline / MeCN (Cost-effective, avoids epimerization) ScaleUp->MsCl

Caption: Decision tree for selecting the optimal amide coupling condition based on amine properties.

Experimental Workflows & Protocols

Protocol A: Acid Chloride Method (Oxalyl Chloride)

Causality Insight: Oxalyl chloride with catalytic DMF forms the Vilsmeier-Haack reagent, which converts the acid to the chloride at lower temperatures than thionyl chloride, thereby avoiding the thermal decarboxylation risk inherent to pyrazole-5-carboxylic acids[4].

  • Activation: Suspend 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂/Ar).

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq) dropwise.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Validation: The reaction is complete when gas evolution (CO, CO₂) ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture in vacuo to yield the crude acid chloride. Critical Step: Do not skip this; removing excess oxalyl chloride prevents the formation of unwanted urea byproducts when the amine is introduced.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the target amine (1.1 eq) and triethylamine (TEA) (2.0 eq) in DCM. Add this solution dropwise to the acid chloride.

  • Completion: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.

  • Work-up: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Uronium-Mediated Coupling (HATU)

Causality Insight: HATU is selected over HBTU because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is significantly more reactive. The neighboring pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the aminolysis step—a critical requirement for bypassing the steric bulk of the N1-phenyl group[2].

HATUMechanism Acid 1-Phenylpyrazole-5-carboxylic Acid (Sterically Hindered) Deprot Carboxylate Anion (via DIPEA) Acid->Deprot DIPEA OAt OAt Active Ester (Highly Reactive) Deprot->OAt HATU (-HMPT+) Amide Target Amide + HOAt + Urea Byproduct OAt->Amide R-NH2 (Nucleophilic Attack)

Caption: Mechanistic pathway of HATU-mediated coupling highlighting the generation of the highly reactive OAt ester.

  • Deprotonation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to ensure complete deprotonation.

  • Esterification: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to form the OAt active ester.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 12–16 hours.

  • Work-up (Self-Validating): Dilute the reaction mixture with Ethyl Acetate (EtOAc). To successfully remove the high-boiling DMF solvent, wash the organic layer vigorously with a 5% aqueous LiCl solution (3 × 50 mL). Follow with saturated NaHCO₃ and brine washes. Dry over Na₂SO₄ and concentrate.

Protocol C: Mixed Anhydride Method (Methanesulfonyl Chloride)

Causality Insight: For industrial scale-up, HATU is cost-prohibitive and oxalyl chloride poses gas-evolution hazards. Using methanesulfonyl chloride (MsCl) to form a mixed anhydride in situ is a highly efficient, scalable alternative specifically patented for coupling pyrazole-5-carboxylic acids with weakly nucleophilic anilines[3].

  • Suspension: Suspend the carboxylic acid (1.0 eq) and the amine (1.05 eq) in anhydrous acetonitrile (0.3 M).

  • Base Addition: Add 3-picoline (2.5 eq). Note: 3-picoline is preferred over pyridine due to its superior basicity and nucleophilic catalytic profile in mixed anhydride formation.

  • Activation: Cool the mixture to between -5 °C and 0 °C using an ice/salt bath.

  • Coupling: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, strictly maintaining the internal temperature below 5 °C to prevent degradation of the mixed anhydride.

  • Completion: Stir for 1 hour at 0 °C, then remove the cooling bath and allow the reaction to warm to room temperature for 2 hours.

  • Work-up: Quench the reaction by adding water. Extract the aqueous phase with EtOAc. Wash the combined organic layers with 1M HCl (to remove 3-picoline) and brine. Dry and concentrate.

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications URL:[Link]

  • Source: Google Patents (Patent CN102285899B / WO03015518)
  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: PMC / NIH URL:[Link]

  • Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands Source: ResearchGate URL:[Link]

Sources

Method

The Strategic Application of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid in Modern Drug Discovery

Introduction: The Convergence of Privileged Scaffolds and Bioisosteric Design In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consisten...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Bioisosteric Design

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the design of novel drugs targeting a wide array of diseases, from cancers to inflammatory conditions.[3][4] This guide delves into the specific utility of a highly valuable derivative, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid , as a strategic building block in drug discovery programs.

The incorporation of a cyclopropyl group at the 3-position is a deliberate design choice, leveraging its unique properties as a bioisostere for larger, more flexible alkyl groups or even phenyl rings. The three-membered ring introduces conformational rigidity, which can enhance binding affinity to target proteins and improve metabolic stability.[5] Furthermore, the phenyl group at the 1-position provides a vector for establishing crucial hydrophobic or aromatic interactions within a binding pocket. The carboxylic acid at the 5-position serves as a versatile synthetic handle, most commonly for the formation of amide bonds, allowing for the exploration of a vast chemical space through the introduction of diverse amine-containing fragments.[3]

This document provides a comprehensive overview of the synthesis, characterization, and application of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, complete with detailed protocols and insights into its strategic deployment in drug discovery campaigns, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.

Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the formation of a key β-ketoester intermediate, followed by a classical Knorr-type pyrazole synthesis and subsequent hydrolysis.

Experimental Workflow

G cluster_0 Part 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate cluster_1 Part 2: Synthesis of Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate cluster_2 Part 3: Hydrolysis to the Carboxylic Acid A Cyclopropyl methyl ketone D Ethyl 4-cyclopropyl-2,4-dioxobutanoate A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D Base E Ethyl 4-cyclopropyl-2,4-dioxobutanoate H Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate E->H Knorr Pyrazole Synthesis F Phenylhydrazine F->H G Glacial Acetic Acid G->H Catalyst I Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate K 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid I->K Saponification J Lithium Hydroxide J->K Base

Caption: Synthetic workflow for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This Claisen condensation reaction forms the crucial β-dicarbonyl precursor.

  • Materials:

    • Cyclopropyl methyl ketone

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Diethyl ether

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise from the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The reaction mixture will form a thick slurry. Pour the mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate

This step involves the cyclization of the β-ketoester with phenylhydrazine.

  • Materials:

    • Ethyl 4-cyclopropyl-2,4-dioxobutanoate (from Protocol 1)

    • Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify the crude ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate by column chromatography on silica gel or recrystallization.[6][7]

Protocol 3: Hydrolysis to 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate (from Protocol 2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir at room temperature. The reaction can be gently heated to 40-50 °C to expedite the hydrolysis.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • A precipitate of the carboxylic acid will form. Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.[8]

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
Ethyl 4-cyclopropyl-2,4-dioxobutanoateC9H12O4184.1960-70Colorless to pale yellow oil
Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylateC15H16N2O2256.3075-85White to off-white solid
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acidC13H12N2O2228.25>90White solid

Application in Drug Discovery: A Versatile Building Block

The true value of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid lies in its utility as a scaffold for generating libraries of diverse molecules. The carboxylic acid functionality is a prime handle for amide coupling reactions, a cornerstone of medicinal chemistry.

Amide Coupling Protocols

The following protocols outline standard methods for coupling the title carboxylic acid with a variety of primary and secondary amines.

G cluster_0 Amide Coupling Workflow A 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid E 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide Derivative A->E Amide Bond Formation B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, EDC) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for amide coupling.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.

  • Materials:

    • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry reaction vessel, dissolve the carboxylic acid in anhydrous DMF.

    • Add the amine, followed by DIPEA.

    • Add HATU portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude amide by column chromatography or recrystallization.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

  • Materials:

    • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.2 eq)

    • Triethylamine (TEA) or DIPEA (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.

    • Add the amine and the base to the solution.

    • Cool the mixture to 0 °C and add EDC·HCl portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work-up and purify as described in Protocol 4A.

Case Studies in Drug Discovery

The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9] The 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide core can be elaborated to target a variety of kinases. For instance, derivatives bearing this scaffold have shown promise as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), where the cyclopropyl group at the 3-position can impart selectivity and improve solubility.[1] Similarly, cyclopropyl-pyrazole derivatives have been investigated as inhibitors of the PCTAIRE family of kinases.[9]

Beyond kinases, this building block has been instrumental in the development of inhibitors for challenging targets like protein-protein interactions (PPIs). A notable example is the development of inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) interaction. In this context, the cyclopropyl group was shown to be a favorable substituent, providing a vector for further structural modifications to enhance binding affinity.[10]

Conclusion

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a high-value building block for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its strategic incorporation into drug candidates offers several advantages. The pyrazole core provides a robust and metabolically stable anchor, the phenyl group allows for tuning of hydrophobic interactions, and the cyclopropyl moiety introduces conformational constraint and can improve physicochemical properties. The carboxylic acid functionality serves as a versatile point for diversification, enabling the rapid generation of compound libraries for lead discovery and optimization. The successful application of this scaffold in the development of kinase inhibitors and PPI modulators underscores its significance and potential in addressing a wide range of therapeutic targets.

References

  • El-Sayed, M. A. A., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 12(9), 1545-1557.
  • Metz, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345.
  • Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(21), 16083-16104.
  • El-Gendy, M. A., et al. (2008). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Organic & Biomolecular Chemistry, 6(1), 114-121.
  • Gomaa, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11487.
  • Li, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246.
  • Li, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • Al-Hourani, B. J., et al. (2018).
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55(3), 492-501.
  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • PubChem. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Bonawitz, J. E., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5843-5859.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
  • Ge, Z., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143.
  • Wang, S., et al. (2020). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 25(21), 5029.
  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8683-8692.
  • Ge, Z., et al. (2012). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.

Sources

Application

Application Note: Divergent Synthesis of Pyrazole Derivatives from 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Executive Summary The 1,3,5-trisubstituted pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for kinase inhibitors, COX-2 inhibitors, and cannabinoid recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-trisubstituted pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for kinase inhibitors, COX-2 inhibitors, and cannabinoid receptor modulators. This application note provides a comprehensive, field-validated guide for the derivatization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid . By leveraging the C5-carboxylic acid as a versatile synthetic handle, researchers can access a wide chemical space of amides, esters, and alcohols. The protocols detailed herein are designed with built-in self-validation checkpoints to ensure high reproducibility, scalability, and structural integrity during structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Experimental Design

The starting material, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CID 2525984), possesses distinct structural advantages[1]. The C3-cyclopropyl group offers an optimal balance of low molecular weight and high lipophilicity, frequently enhancing metabolic stability compared to linear alkyl chains. The N1-phenyl group provides essential hydrophobic interactions and π−π stacking capabilities within target binding pockets.

The C5-carboxylic acid is the primary site for diversification[2]. However, the direct coupling of this moiety requires careful strategic selection based on the scale and the nature of the nucleophile:

  • Acid Chloride Activation (Scale-Up): For multigram synthesis or coupling with electron-deficient amines (e.g., functionalized thiadiazoles), activation via thionyl chloride ( SOCl2​ ) is the most robust approach[3]. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which accelerates chlorination. Gaseous byproducts ( SO2​ , HCl ) are easily removed in vacuo, simplifying downstream purification.

  • HATU-Mediated Activation (High-Throughput): Older coupling agents like DCC often result in poor yields or difficult-to-remove urea byproducts[4]. For microscale library generation, HATU is preferred. HATU generates an O -(7-azabenzotriazol-1-yl) active ester. The nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect, acting as an intramolecular general base to facilitate amine attack, making it vastly superior for sterically hindered amines.

  • Chemoselective Reduction: To access ether or halide building blocks, the carboxylic acid can be reduced to a pyrazole-5-methanol derivative. Borane-THF ( BH3​⋅THF ) is chosen for its exquisite chemoselectivity toward carboxylic acids, driven by the formation of a triacyloxyborane intermediate that undergoes rapid intramolecular hydride transfer.

Synthetic Workflow Visualization

Workflow SM 3-Cyclopropyl-1-phenyl-1H- pyrazole-5-carboxylic acid AcidChloride Acid Chloride Intermediate SM->AcidChloride SOCl2 DMF (cat.) ActiveEster HATU/HOAt Active Ester SM->ActiveEster HATU, DIPEA DMF, RT Alcohol Pyrazole-5-methanol (Building Block) SM->Alcohol BH3·THF THF, 0°C Amide Pyrazole-5-carboxamides (Drug Candidates) AcidChloride->Amide R-NH2, Et3N Ester Pyrazole-5-carboxylate (Prodrugs) AcidChloride->Ester R-OH, DMAP ActiveEster->Amide R-NH2, RT

Divergent synthetic workflow for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Protocol A: Scalable Synthesis of Pyrazole-5-carboxamides via Acid Chloride

Optimized for multigram scale and electron-poor/heterocyclic amines[2][3].

Materials:

  • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, 0.05 eq)

  • Target Amine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

Step-by-Step Methodology:

  • Activation: In a flame-dried, N2​ -purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF.

  • Chlorination: Cool the suspension to 0 °C. Slowly add SOCl2​ (1.5 eq) dropwise. Caution: Vigorous gas evolution ( SO2​ , HCl ) will occur. Ensure the reaction is properly vented through a base scrubber.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. The suspension will transition to a clear solution, indicating complete conversion to the acid chloride.

  • Self-Validation (Proxy LC-MS): Acid chlorides hydrolyze on standard reverse-phase LC-MS columns. To validate conversion, quench a 10 µL reaction aliquot into 1 mL of methanol containing 10 µL of TEA. Analyze via LC-MS; complete disappearance of the starting mass and the appearance of the methyl ester ( m/z [M+H]+ 243.1) confirms successful activation.

  • Concentration: Remove the solvent and excess SOCl2​ in vacuo. Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl .

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the target amine (1.2 eq) and TEA (2.5 eq) in DCM. Add the amine solution dropwise to the acid chloride.

  • Workup: Stir at room temperature for 12 hours. Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: High-Throughput Amidation via HATU Coupling

Optimized for rapid SAR library generation and sterically hindered aliphatic amines.

Materials:

  • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine (1.1 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) in one solid portion.

  • Active Ester Formation: Stir the mixture for 15–30 minutes at room temperature. The solution will typically turn a distinct yellow/orange color as the 7-azabenzotriazole active ester forms.

  • Coupling: Add the target amine (1.1 eq) to the solution and stir for 2–4 hours at room temperature.

  • Self-Validation (Direct LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of acetonitrile/water, and inject into the LC-MS. The target amide mass should dominate the chromatogram. If unreacted active ester persists, gently heat the reaction to 40 °C for an additional hour.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic phase vigorously with a 5% aqueous LiCl solution (3x) to completely partition the DMF into the aqueous layer. Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography.

Protocol C: Chemoselective Reduction to Pyrazole-5-methanol

Optimized for generating nucleophilic building blocks.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.3 M) at 0 °C under an inert N2​ atmosphere.

  • Reduction: Slowly add BH3​⋅THF complex (1.0 M in THF, 2.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours.

  • Self-Validation (TLC): Monitor by TLC (Eluent: 5% MeOH in DCM). The highly polar carboxylic acid ( Rf​≈0.1 ) will be cleanly converted to the less polar primary alcohol ( Rf​≈0.4 ).

  • Quench: Cool the reaction back to 0 °C. Carefully add methanol dropwise until vigorous H2​ gas evolution ceases. This breaks down the stable borate complexes.

  • Isolation: Concentrate the mixture in vacuo, redissolve in EtOAc, wash with 1M NaOH and brine, dry, and concentrate to yield the 3-cyclopropyl-1-phenyl-1H-pyrazole-5-methanol.

Quantitative Data & Reaction Profiling

The following table summarizes the expected quantitative outcomes and optimal conditions for the derivatization strategies discussed above, providing a benchmark for reaction profiling.

Table 1: Comparative Yields and Conditions for Pyrazole-5-carboxylic Acid Derivatization

Derivatization StrategyReagents & CatalystsSolvent SystemTemp / TimeAvg. Isolated Yield (%)Primary Application
Acid Chloride Amidation SOCl2​ (1.5 eq), DMF (cat.), Et3​N DCM0 °C to RT, 12 h75 - 85%Bulk synthesis, electron-poor amines
Active Ester Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMFRT, 2 - 4 h85 - 95%High-throughput SAR library generation
Carboxylate Esterification SOCl2​ (1.5 eq), R-OH, DMAPDCMRT, 4 - 6 h88 - 94%Prodrug synthesis, lipophilicity tuning
Alcohol Reduction BH3​⋅THF (2.5 eq)THF0 °C to RT, 6 h78 - 85%Access to ether/halide building blocks

References

  • Title: 3-Cyclopropyl-1-phenylpyrazole-5-carboxylate | C13H11N2O2 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects Source: Taylor & Francis URL: [Link]

Sources

Method

Application Note &amp; Protocols: Catalytic Functionalization of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of strategies for the catalytic functionalization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, a scaffold of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of strategies for the catalytic functionalization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug discovery. Recognizing the prevalence of the pyrazole core in numerous therapeutic agents, this document outlines detailed protocols for regioselective C-H functionalization.[1][2][3] We present two primary, field-proven strategies: Palladium-catalyzed C4-H arylation and Rhodium-catalyzed, pyrazole-directed ortho-C-H alkenylation of the N-phenyl ring. For each strategy, we elaborate on the mechanistic rationale, catalyst selection, and step-by-step experimental procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their chemical space by modifying this versatile heterocyclic system.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[3] Marketed drugs containing the 1-arylpyrazole motif, such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant, underscore the therapeutic relevance of this heterocycle.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]

The target molecule, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, combines several key features:

  • An N-phenylpyrazole core , common in many pharmaceuticals.[1]

  • A C3-cyclopropyl group , a known bioisostere for larger alkyl groups that can enhance metabolic stability and binding affinity.[4]

  • A C5-carboxylic acid , which serves as a crucial handle for forming amides, esters, or acting as a directing group in certain catalytic reactions.

Late-stage functionalization via transition-metal-catalyzed C-H activation offers a powerful and atom-economical approach to rapidly generate analogues from a common core, bypassing the need for de novo synthesis for each new derivative.[5] This guide focuses on predictable and regioselective catalytic strategies to functionalize this specific and valuable scaffold.

Analysis of Potential Reactive Sites

The substrate presents multiple C-H bonds amenable to catalytic activation. Understanding the inherent reactivity and steric environment of each site is critical for achieving regioselectivity.

  • Pyrazole C4-H: This is often the most electronically activated site for C-H functionalization on the pyrazole ring itself, particularly in the absence of strong directing groups. Its functionalization is well-documented in palladium-catalyzed reactions.[6]

  • Ortho-C-H of the N-Phenyl Ring: The N2 atom of the pyrazole ring can act as an effective directing group, guiding a catalyst to activate the ortho-C-H bonds of the N-phenyl substituent. This chelation-assisted strategy is highly effective with rhodium and ruthenium catalysts.[7][8]

  • Cyclopropyl C-H: While activation of the strained C-C bonds of cyclopropanes is known, direct catalytic activation of its C-H bonds is more challenging and typically requires specific catalyst systems or harsh conditions, making it less favorable compared to the aromatic C-H bonds in this substrate.[9][10]

  • Carboxylic Acid as a Directing Group: The carboxylic acid at C5 could potentially direct C-H activation at the C4 position. However, this effect can be complex and is often overridden by the intrinsic reactivity of the pyrazole ring or the directing capability of the pyrazole nitrogen.

Based on established literature, the most predictable and high-yielding functionalizations will target either the C4-H of the pyrazole or the ortho-C-H of the N-phenyl ring .

Strategy 1: Palladium-Catalyzed C4-H Arylation

This approach leverages the intrinsic reactivity of the C4 position of the pyrazole ring. Palladium catalysis is a robust and widely used method for direct C-H arylation of five-membered heterocycles.[6]

Mechanistic Rationale

The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The electron-rich pyrazole ring coordinates to the palladium(II) catalyst. A base, often a carboxylate, assists in the deprotonation of the C4-H bond, which is the most acidic C-H on the pyrazole core, leading to a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C4-arylated product and regenerate the active Pd(II) catalyst.

Experimental Protocol: C4-Arylation with 4-iodotoluene

This protocol describes a representative cross-coupling reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial 1. Add Substrate, Aryl Halide, Catalyst, Ligand, and Base to a dry reaction vial. add_solvent 2. Add Solvent under inert atmosphere. prep_vial->add_solvent seal_heat 3. Seal vial and heat with stirring for 12-24h. add_solvent->seal_heat cool_filter 4. Cool, dilute with EtOAc, and filter through Celite. seal_heat->cool_filter extract 5. Aqueous work-up. cool_filter->extract purify 6. Purify by column chromatography. extract->purify

Caption: Experimental workflow for Pd-catalyzed C4-H arylation.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid228.25114.10.501.0
4-Iodotoluene218.04130.80.601.2
Palladium(II) Acetate (Pd(OAc)₂)224.505.60.0250.05
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos)410.5020.50.050.10
Potassium Carbonate (K₂CO₃)138.21207.31.503.0
1,4-Dioxane (anhydrous)-2.5 mL--

Step-by-Step Procedure:

  • To a dry 4 mL screw-cap vial equipped with a magnetic stir bar, add 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (114.1 mg, 0.50 mmol), 4-iodotoluene (130.8 mg, 0.60 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), SPhos (20.5 mg, 0.05 mmol), and K₂CO₃ (207.3 mg, 1.50 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 2.5 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • After 16 hours, remove the vial from the heat source and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a small pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Strategy 2: Rhodium-Catalyzed Ortho-C-H Alkenylation

This strategy utilizes the pyrazole's N2 atom as a native directing group to functionalize the ortho position of the N-phenyl ring. Rhodium(III) catalysts are particularly effective for this type of transformation.[11][12] This method allows for the introduction of valuable alkenyl groups.

Mechanistic Rationale

The catalytic cycle begins with the coordination of the pyrazole nitrogen to the Rh(III) center. This is followed by a chelation-assisted cyclometalation step, where an ortho-C-H bond of the phenyl ring is activated to form a five-membered rhodacycle intermediate. The incoming alkene then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. Finally, a protonolysis step releases the ortho-alkenylated product and regenerates the active Rh(III) catalyst, completing the cycle.

Catalytic Cycle Diagram:

G cat [Cp*Rh(III)]²⁺ sub Substrate (Ar-H) inter1 Chelation Complex sub->inter1 + Catalyst inter2 Rhodacycle Intermediate inter1->inter2 - HX (Cyclometalation) inter3 Alkene Coordinated Complex inter2->inter3 + Alkene alkene Alkene alkene->inter3 inter4 Migratory Insertion Product inter3->inter4 Migratory Insertion prod Product (Ar-Alkene) inter4->prod + HX (Protonolysis) prod->cat - Product

Caption: Catalytic cycle for Rh(III)-catalyzed ortho-alkenylation.

Experimental Protocol: Ortho-Alkenylation with Ethyl Acrylate

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg or µL)MmolEquivalents
3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid228.2557.1 mg0.251.0
Ethyl Acrylate100.1282 µL0.753.0
[Cp*RhCl₂]₂618.147.7 mg0.01250.05
Silver Hexafluoroantimonate (AgSbF₆)343.6217.2 mg0.050.20
Acetic Acid (AcOH)60.0529 µL0.502.0
1,2-Dichloroethane (DCE)-1.0 mL--

Step-by-Step Procedure:

  • In a dry screw-cap reaction tube, combine 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (57.1 mg, 0.25 mmol), [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol), and AgSbF₆ (17.2 mg, 0.05 mmol).

  • Evacuate and backfill the tube with Argon three times.

  • Add 1,2-dichloroethane (1.0 mL), followed by acetic acid (29 µL, 0.50 mmol) and ethyl acrylate (82 µL, 0.75 mmol) via syringe.

  • Seal the tube and place it in a heating block set to 80 °C.

  • Stir the mixture for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel) to isolate the ortho-alkenylated product.

Characterization and Validation

Successful functionalization and regiochemical outcomes must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For C4-arylation, the disappearance of the C4-H proton signal and the appearance of new aromatic signals will be observed. For ortho-alkenylation, the appearance of a new set of signals corresponding to the vinyl protons and a change in the splitting pattern of the N-phenyl protons are expected.

  • 2D NMR (NOESY): This technique is definitive for confirming regiochemistry. For example, a NOESY correlation between the newly introduced alkenyl protons and the C3-cyclopropyl protons would confirm functionalization at the ortho position of the N-phenyl ring.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, thereby validating its elemental composition.

Conclusion

The catalytic functionalization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid provides a powerful platform for the rapid diversification of this pharmaceutically relevant scaffold. By selecting the appropriate catalyst and reaction conditions, chemists can achieve high regioselectivity, targeting either the C4 position of the pyrazole core with palladium catalysis or the ortho-position of the N-phenyl ring using rhodium catalysis. The protocols detailed in this guide serve as a robust starting point for synthesizing novel analogues for screening in drug discovery programs.

References

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Rhodium-Catalyzed Alkylation of Chelation-Assisted C-H bond of 1-Arylpyrazole with Cyclopropanols Source: ResearchGate URL: [Link]

  • Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I Source: Directory of Open Access Books (DOAB) URL: [Link]

  • Title: Catalytic C–H Allylation and Benzylation of Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL: [Link]

  • Title: Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Rhodium(iii)-catalyzed regioselective distal ortho C-H alkenylation of N-benzyl/furanylmethylpyrazoles directed by N-coordinating heterocycles Source: PubMed URL: [Link]

  • Title: Rhodium(iii)-catalyzed regioselective distal ortho C–H alkenylation of N-benzyl/furanylmethylpyrazoles directed by N-coordinating heterocycles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides Source: Nature Catalysis URL: [Link]

  • Title: Activation of cyclopropanes by transition metals Source: Wikipedia URL: [Link]

  • Title: Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation Source: PMC (PubMed Central) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your yield and purity.

I. Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves a two-step process:

  • Cyclocondensation: Reaction of a 1,3-dicarbonyl compound, specifically a cyclopropyl-substituted β-ketoester, with phenylhydrazine to form the pyrazole ring. This is a variation of the classic Knorr pyrazole synthesis.[1][2][3]

  • Hydrolysis: Conversion of the resulting pyrazole ester to the desired carboxylic acid.[4][5]

This approach is favored for its straightforward nature and generally good yields.[2] However, as with any multi-step synthesis, there are several potential pitfalls that can lead to reduced yields and the formation of impurities.

Synthesis_Workflow Start Starting Materials: - Cyclopropyl β-ketoester - Phenylhydrazine Step1 Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) Start->Step1 Reaction Intermediate Intermediate: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate ester Step1->Intermediate Forms Step2 Step 2: Hydrolysis Intermediate->Step2 Proceeds to Product Final Product: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid Step2->Product Yields

Caption: Overall workflow for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

II. Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Step 1: Cyclocondensation Reaction

Q1: My cyclocondensation reaction is resulting in a low yield of the pyrazole ester. What are the likely causes and how can I improve it?

A1: Low yields in the cyclocondensation step often stem from several factors. Let's break them down:

  • Reaction Conditions: Temperature and reaction time are critical.[2] While some pyrazole syntheses proceed at room temperature, others require heating to drive the reaction to completion.[3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 1-2 hours.[1]

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield.[2] Polar protic solvents like ethanol are commonly used. However, for some substituted pyrazoles, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to give better results.[3][6]

  • Catalyst: The cyclocondensation is typically acid-catalyzed.[1] A few drops of a mineral acid like HCl or a carboxylic acid like acetic acid can significantly accelerate the reaction. The addition of an acid facilitates the dehydration steps of the reaction.[6]

  • Purity of Starting Materials: Ensure that your phenylhydrazine and cyclopropyl β-ketoester are pure. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

Troubleshooting Summary Table: Cyclocondensation

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionMonitor with TLC and adjust reaction time and temperature.
Suboptimal solventExperiment with ethanol, DMF, or DMAc.
Insufficient catalysisAdd a catalytic amount of acetic acid or HCl.
Impure starting materialsPurify starting materials before the reaction.

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: A common issue, especially with unsymmetrical β-ketoesters, is the formation of regioisomers.[3][7] In this case, the phenylhydrazine can attack either of the carbonyl groups, leading to two different pyrazole products.

Minimizing Regioisomer Formation:

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction.[2][8] It is often a matter of empirical optimization for a specific set of substrates.

  • Purification: If the formation of regioisomers is unavoidable, they can often be separated by column chromatography.

Regioisomer_Formation Start Unsymmetrical β-ketoester Paths Reaction with Phenylhydrazine Start->Paths Product1 Desired Regioisomer: 3-cyclopropyl-1-phenyl-1H- pyrazole-5-carboxylate Paths->Product1 Path A Product2 Undesired Regioisomer: 5-cyclopropyl-1-phenyl-1H- pyrazole-3-carboxylate Paths->Product2 Path B

Caption: Potential for regioisomer formation during cyclocondensation.

Step 2: Hydrolysis of the Pyrazole Ester

Q3: The hydrolysis of my pyrazole ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a frequent challenge. Here are some strategies to improve the conversion:

  • Choice of Base: The hydrolysis is a base-catalyzed reaction, also known as saponification.[9] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[10] For some substrates, LiOH can be more effective.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is typically used to ensure the solubility of both the ester and the hydroxide salt.[11][12] A common ratio is 3:1 THF to water.[11]

  • Temperature: While many hydrolyses proceed at room temperature, gentle heating (40-50 °C) can increase the reaction rate.[11]

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the progress by TLC until the starting ester spot is no longer visible.[11]

Q4: I am having difficulty with the workup and isolation of the final carboxylic acid product. What is the best procedure?

A4: The workup procedure is crucial for obtaining a pure product.

  • Removal of Organic Solvent: After the reaction is complete, remove the organic solvent (e.g., THF, methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and then carefully acidify it with a 1M HCl solution. The carboxylic acid product should precipitate out of the solution as the pH is lowered.[11][12]

  • Isolation: Collect the solid product by vacuum filtration.[11]

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Drying: Dry the product thoroughly. It is often pure enough for most applications without further purification.[11]

III. Frequently Asked Questions (FAQs)

Q: What is the Knorr pyrazole synthesis?

A: The Knorr pyrazole synthesis is a fundamental and widely used method for constructing a pyrazole ring. It involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a hydrazine derivative.[1][2]

Q: Are there any "green" or more environmentally friendly methods for this synthesis?

A: Yes, green chemistry approaches have been developed for pyrazole synthesis. These include the use of microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions.[2] These methods can lead to faster reaction times and reduced energy consumption.[2]

Q: How can I confirm the structure of my final product?

A: The structure of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Q: What are some of the applications of this molecule?

A: Pyrazole derivatives are important scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities.[7][13] They are found in drugs with anti-inflammatory, analgesic, and anticancer properties.[1]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • Dissolve the ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.[11]

  • Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[11]

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A precipitate of the carboxylic acid should form.[11][12]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[11]

V. References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Available from: [Link]

  • Verma, A. K., et al. (2012). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 12(35), 14245-14254. Available from: [Link]

  • Multiple Authors. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available from: [Link]

  • Allais, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 143. Available from: [Link]

  • Allais, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Multiple Authors. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Multiple Authors. (2021). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate. Available from: [Link]

  • Multiple Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6439. Available from: [Link]

  • Multiple Authors. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available from: [Link]

  • Multiple Authors. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 213-259. Available from: [Link]

  • Organic Chemistry Portal. (2019). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. (2014). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives. Google Patents. Available from:

  • Multiple Authors. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16457-16472. Available from: [Link]

  • Longdom Publishing. (n.d.). Synthesis and Evalua tion of Pyrazolo Linked Pyridine Carboxylic Acids. Longdom Publishing. Available from: [Link]

  • Multiple Authors. (2013). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Multiple Authors. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9478-9488. Available from: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5487-5490. Available from: [Link]

  • Multiple Authors. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available from: [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available from: [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. Available from: [Link]

  • LibreTexts. (2023). 21.6 Chemistry of Esters. LibreTexts. Available from: [Link]

  • El-Sawy, A. A., et al. (1987). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 42(10), 664-666. Available from: [Link]

  • PubChem. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. ResearchGate. Available from: [Link]

  • Multiple Authors. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(18), 1735-1748. Available from: [Link]

  • Multiple Authors. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Technical Support Center: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting issues related to the poor aqueous solubility of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions to facilitate your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid that influence its aqueous solubility?

A1: Understanding the fundamental physicochemical properties is the first step in troubleshooting solubility. The molecule's structure, featuring a phenyl group, a cyclopropyl group, and a pyrazole core, contributes to its significant hydrophobicity.[1] The carboxylic acid group is the primary handle for ionization and, therefore, for solubility manipulation.

Key estimated and known properties are summarized below:

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₃H₁₂N₂O₂-
Molecular Weight 228.25 g/mol Moderate molecular weight.
Structure Aromatic rings and alkyl groupsThese nonpolar moieties contribute to low intrinsic water solubility.
XlogP (Predicted) 2.3This positive value indicates the compound is more soluble in lipids than in water (hydrophobic).[1]
pKa (Predicted) ~3.5 - 4.5The carboxylic acid group is weakly acidic. This is the most critical parameter for solubility manipulation via pH adjustment.[2]

The combination of a hydrophobic scaffold (high logP) and a weakly acidic ionizable group (pKa in the acidic range) is the primary reason for its poor solubility in neutral water.

Q2: I'm observing very low solubility of the compound in neutral water (pH ~7). What is the first and most critical parameter to adjust?

A2: The most effective initial strategy is pH adjustment .[][4][5] The compound is a carboxylic acid, meaning it exists in two forms in equilibrium: a neutral, poorly soluble form (R-COOH) and a charged, much more soluble anionic form (R-COO⁻).

The relationship between these forms is governed by the compound's pKa and the pH of the solution. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the deprotonated, charged, and more soluble form (R-COO⁻) will predominate.

Causality:

  • At pH < pKa: The compound is mostly in its protonated, neutral (R-COOH) form, which is poorly soluble due to the hydrophobic nature of the rest of the molecule.

  • At pH > pKa: The compound is increasingly deprotonated to its anionic carboxylate form (R-COO⁻). This charged species has much stronger and more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.[5]

As a rule of thumb, for sufficient solubility, the pH should be adjusted to at least 1.5 to 2 units above the pKa. For this compound, with an estimated pKa of ~3.5-4.5, you should aim for a pH of 6.0 or higher.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the standard method for solubilizing the compound by converting it to its more soluble salt form in situ.

Materials:

  • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (solid)

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the solid compound.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or buffer to a beaker containing a stir bar. Add the weighed compound to create a suspension. It will likely not dissolve at this stage.

  • Titration: While stirring vigorously, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the suspension continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH increases and surpasses the compound's pKa, the solid will begin to dissolve.

  • Final pH Adjustment: Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (e.g., pH 7.4 for physiological studies). Be cautious not to overshoot the target pH significantly. The process of neutralization is logarithmic, meaning very small volumes of base cause large pH changes near neutrality.[6]

  • Final Volume: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add water/buffer to reach the final target volume.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility for cell-based assays.

Q3: I adjusted the pH, but my compound precipitates upon standing or when added to my experimental media. What's happening and how can I fix it?

A3: This is a common issue known as "crashing out" and can be caused by several factors:

  • Insufficient pH Buffering: If your final solution or the experimental media (e.g., cell culture media) lacks sufficient buffering capacity, the addition of the alkaline stock solution can lower the local pH back below the compound's pKa, causing it to revert to its insoluble form and precipitate.

    • Solution: Prepare your stock solution in a buffer at the target pH (e.g., 10-50 mM phosphate or HEPES buffer at pH 7.4) instead of unbuffered water. This ensures the pH remains stable upon dilution.[7]

  • Common Ion Effect: If the buffer used contains an ion that can form a less soluble salt with your compound, it can lead to precipitation.[8]

    • Solution: If you suspect a common ion effect, try a different buffer system. For instance, if you observe precipitation in a phosphate buffer, try a TRIS or HEPES buffer.[8]

  • Final Concentration Exceeds Solubility Limit: Even at an optimal pH, the compound has a maximum solubility limit. If your final concentration in the experimental media exceeds this limit, it will precipitate.

    • Solution: Determine the maximum solubility at the final pH and ensure your experimental concentration is below this limit. You may need to prepare a more concentrated initial stock to minimize the volume added.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for poor aqueous solubility.

Q4: pH adjustment is not compatible with my experimental design. What are the next-best strategies to try?

A4: If pH modification is not an option, several other established techniques can be employed, primarily involving the use of formulation excipients.[7][9]

1. Cosolvents: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[][10] This makes the environment more favorable for dissolving hydrophobic compounds.

  • Mechanism: Cosolvents work by disrupting water's hydrogen bond network, which reduces the energy required to create a cavity for the nonpolar solute.[][11]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[12][13]

  • Protocol: First, dissolve the compound in a minimal amount of the pure cosolvent (e.g., DMSO) to create a high-concentration stock. Then, slowly add this stock solution to your aqueous media while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation.

  • Caution: Always be mindful of the final cosolvent concentration in your experiment, as it can have its own biological or toxicological effects. For cell-based assays, the final DMSO concentration is typically kept below 0.5%.

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like the one , forming an inclusion complex.[14][16]

  • Mechanism: The resulting drug-cyclodextrin complex has a hydrophilic exterior, which dramatically increases its apparent solubility in water.[14][17]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[14][18]

  • Protocol: Prepare an aqueous solution of the cyclodextrin. Add the solid compound to this solution and stir or sonicate, sometimes with gentle heating, until the compound dissolves. The optimal ratio of drug to cyclodextrin often needs to be determined experimentally.

References

  • Mura, P. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Jacob, S., & Nair, A. B. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • de Fátima, A., et al. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Cosolvent. Wikipedia. Available at: [Link]

  • Shinde, S., & Hosmani, A. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. ResearchGate. Available at: [Link]

  • Szymańska, E., et al. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]

  • Kumar, L., & Singh, S. A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Rane, J., et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, X., et al. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available at: [Link]

  • Zhang, Y., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Patil, A., & Shinkar, D. Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Multiple Authors. pH adjustment: Significance and symbolism. Synapse. Available at: [Link]

  • Williams, H. D., et al. Strategies to address low drug solubility in discovery and development. PubMed. Available at: [Link]

  • Loftsson, T. The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]

  • PubChemLite. 3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChemLite. Available at: [Link]

  • Williams, H. D., et al. Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. Digital Analysis Corp. Available at: [Link]

  • Kaddouh, B., et al. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available at: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • Yüksek, H., et al. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ResearchGate. Available at: [Link]

  • Rumpf, J. A., et al. Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC. Available at: [Link]

  • SpectraBase. 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. SpectraBase. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Stenutz. 3-phenyl-1H-pyrazole-5-carboxylic acid. Stenutz. Available at: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Padmaja, A., et al. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for the optimization of crystallization and purification of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of crystallization and purification of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this and structurally related pyrazole carboxylic acids.

Introduction

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules.[1] Achieving high purity and a desirable crystal form is paramount for its downstream applications, directly impacting factors like stability, bioavailability, and processability in drug development.[2] This guide provides a structured approach to troubleshooting common issues and offers frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization and purification of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Issue 1: Oiling Out or Formation of an Amorphous Precipitate

Symptoms: Instead of forming distinct crystals, the product separates from the solution as a viscous liquid or an amorphous solid.

Root Causes & Solutions:

  • High Supersaturation: The concentration of the solute is too high, leading to rapid precipitation before crystal lattice formation can occur.[3]

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of the primary solvent to reduce supersaturation, and allow it to cool more slowly.[4]

  • Inappropriate Solvent System: The chosen solvent or anti-solvent may have a boiling point that is too low relative to the melting point of the compound, causing it to "melt" out of solution.[3]

    • Solution: Select a solvent with a higher boiling point or employ a co-solvent system to modulate the solubility and precipitation kinetics.

  • Presence of Impurities: Impurities can interfere with crystal nucleation and growth, promoting the formation of an oil.[5]

    • Solution: Consider a pre-purification step, such as a charcoal treatment, to remove colored or other soluble impurities.[6] An acidic wash during the workup can also help remove basic impurities like unreacted hydrazine.[6]

Issue 2: Poor or No Crystal Formation

Symptoms: The solution remains clear even after cooling, or only a very small amount of solid is recovered.

Root Causes & Solutions:

  • Excessive Solvent: This is a frequent cause of low yield, as the solution may not be sufficiently saturated for crystallization to occur.[3]

    • Solution: Reduce the solvent volume by gentle evaporation (e.g., using a rotary evaporator or a stream of inert gas) and then attempt to recrystallize.[3][4]

  • Supersaturation without Nucleation: The solution may be supersaturated, but there are no nucleation sites for crystal growth to begin.[3]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.[4]

      • Seeding: Introduce a "seed crystal" of the pure compound to the supersaturated solution to initiate crystallization.[4]

Issue 3: Low Purity of the Final Product

Symptoms: Analytical data (e.g., NMR, HPLC) indicates the presence of significant impurities in the crystallized product.

Root Causes & Solutions:

  • Formation of Regioisomers: If using an unsymmetrical 1,3-dicarbonyl precursor, the formation of a regioisomeric pyrazole product is a common issue.[6]

    • Solution: Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification may require column chromatography if the isomers have different polarities.

  • Incomplete Reaction: Unreacted starting materials, such as the 1,3-dicarbonyl compound or hydrazine, can co-precipitate with the product.[6]

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. An acidic wash during workup can remove unreacted hydrazine.[6]

  • Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Slow down the crystallization process by reducing the cooling rate. A slower cooling profile allows for more selective incorporation of the desired molecule into the growing crystal lattice.[2]

Issue 4: Undesirable Crystal Morphology (e.g., Needles)

Symptoms: The product crystallizes as fine needles, which can be difficult to filter, dry, and handle in downstream processing.[7][8]

Root Causes & Solutions:

  • Solvent System: The choice of solvent significantly influences the crystal habit.[7][8]

    • Solution: Experiment with different solvent and anti-solvent systems. For example, changing from a highly polar to a less polar solvent system can sometimes alter the crystal shape from needles to more equant prisms.[2]

  • Cooling Rate and Supersaturation: Rapid cooling and high supersaturation often favor the formation of needle-like crystals.[2]

    • Solution: Employ a slower, controlled cooling rate. Using techniques like anti-solvent addition at a controlled rate can also help manage supersaturation and influence crystal morphology.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of pyrazole carboxylic acids?

A1: Typical byproducts can include regioisomers if unsymmetrical precursors are used, and unreacted starting materials like 1,3-dicarbonyl compounds and hydrazines.[6] Side reactions involving the hydrazine can also lead to colored impurities.[6]

Q2: What is a good starting point for a solvent system for the crystallization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid?

A2: Based on the structure, which contains both polar (carboxylic acid, pyrazole) and non-polar (phenyl, cyclopropyl) groups, a good starting point would be a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent such as ethyl acetate.[10] An anti-solvent, if needed, could be a non-polar solvent like hexane or heptane.

Q3: How can I improve the yield of my crystallization?

A3: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4] After cooling and crystal formation, placing the flask in an ice bath can further decrease the solubility of your product and increase the recovered yield.

Q4: My compound is colored, but I expect a white solid. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[6] The charcoal adsorbs the colored impurities, and can then be removed by filtration through a pad of celite before proceeding with the crystallization.

Q5: What is anti-solvent crystallization and when should I use it?

A5: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the product is insoluble, is added to a solution of the product in a primary solvent in which it is soluble.[11][12] This induces supersaturation and causes the product to crystallize. This method is particularly useful when the product is highly soluble in most common solvents at room temperature, making cooling crystallization inefficient.[13]

Experimental Protocols

Standard Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or hexane) dropwise to the stirred solution until the solution becomes slightly turbid, indicating the onset of precipitation.[11]

  • Crystal Growth: Allow the mixture to stand undisturbed to allow for crystal growth.

  • Isolation and Drying: Collect and dry the crystals as described in the standard recrystallization protocol.

Data Presentation

ParameterSolvent System 1 (Ethanol)Solvent System 2 (Ethyl Acetate/Hexane)
Solubility (Crude) High at boiling, low at RTHigh in Ethyl Acetate, low in Hexane
Typical Crystal Habit PrismaticMay tend towards needles if cooled too quickly
Purity (Post-Crystallization) >99% (Typical)>99% (Typical)
Recovery Yield ~80-90%~85-95%

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Standard crystallization workflow.

Troubleshooting_Flowchart cluster_oiling Oiling Out cluster_no_xtals No Crystals cluster_purity Low Purity start Crystallization Issue? oiling Product Oils Out start->oiling Yes no_xtals No/Few Crystals start->no_xtals Yes low_purity Low Purity start->low_purity Yes reheat Re-heat & Add More Solvent oiling->reheat slow_cool Cool Slowly reheat->slow_cool reduce_vol Reduce Solvent Volume no_xtals->reduce_vol seed Scratch / Seed reduce_vol->seed charcoal Charcoal Treatment low_purity->charcoal re_xtal Recrystallize Slowly charcoal->re_xtal

Caption: Troubleshooting decision tree.

References

  • Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives.
  • Industrial importance of controlling crystal habit.
  • Recrystalliz
  • Using AntiSolvent for Crystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
  • Antisolvent Crystalliz
  • Active Pharmaceutical Ingredient (API)
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Tuning morphology in active pharmaceutical ingredients: controlling the crystal habit of lovastatin through solvent choice and non-size-matched polymer additives. Loughborough University Research Repository.
  • Using AntiSolvent for Crystalliz
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Benchchem.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid .

The standard synthesis involves a Knorr-type condensation of a cyclopropyl-substituted 1,3-dicarbonyl (or equivalent) with phenylhydrazine, followed by ester saponification ([1]). While robust, this pathway presents two major process chemistry hurdles: controlling the regioselectivity of the pyrazole core and purging trace genotoxic impurities (GTIs) to meet regulatory thresholds.

Part 1: Troubleshooting Regioselectivity (The 3- vs. 5- Isomer Problem)

Q: My crude product contains a 30–40% contamination of the undesired regioisomer (5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid). How can I force the reaction to favor the 3-cyclopropyl isomer?

Analysis & Causality: The Knorr pyrazole synthesis proceeds via a hydrazone intermediate. When reacting an unsymmetrical dicarbonyl with phenylhydrazine, the nucleophilic attack can occur at either carbonyl carbon. The terminal nitrogen ( −NH2​ ) is more nucleophilic than the internal nitrogen ( −NH−Ph ) due to the electron-withdrawing and sterically bulky nature of the phenyl ring.

Under standard neutral or basic conditions (e.g., Ethanol at reflux), the reaction often falls under thermodynamic control, leading to a nearly equimolar mixture of regioisomers. To achieve high regioselectivity, the reaction must be forced into kinetic control by manipulating the solvent's hydrogen-bonding network and the electrophilicity of the dicarbonyl ([2]).

Solution: Switch your solvent system to a highly fluorinated alcohol, such as 2,2,2-Trifluoroethanol (TFE), doped with a catalytic amount of Trifluoroacetic acid (TFA) ([3]). The strong hydrogen-bond donating capability of TFE stabilizes the transition state, while TFA selectively activates the more electrophilic carbonyl, directing the initial −NH2​ attack and driving the regioselectivity to >95:5.

Table 1: Quantitative Impact of Reaction Conditions on Pyrazole Regioselectivity
Solvent / CatalystTemperatureMajor Isomer FormedTypical Regioisomeric Ratio (3-Cp : 5-Cp)
Ethanol (EtOH)78 °CMixture~ 60 : 40
Toluene / TsOH110 °C3-Cyclopropyl-1-phenyl85 : 15
Water / NaOH (pH > 9)25 °C5-Cyclopropyl-1-phenyl20 : 80
TFE / TFA (Acidic) 80 °C 3-Cyclopropyl-1-phenyl > 95 : 5

(Data synthesized from comparative regioselectivity studies of unsymmetrical 1,3-dicarbonyls with phenylhydrazine[3],[2])

Part 2: Genotoxic Impurity (GTI) Removal

Q: How do I remove trace unreacted phenylhydrazine to meet the < 1 ppm Genotoxic Impurity (GTI) threshold?

Analysis & Causality: Phenylhydrazine is a well-documented mutagen and GTI ([4]). Standard aqueous workups and recrystallizations often fail to reduce it below the 1 ppm threshold because phenylhydrazine can co-crystallize or remain trapped within the API's crystal lattice.

Solution: Implement a chemical scavenging step using an aldehyde-functionalized silica resin (e.g., Si-Propylbenzaldehyde) prior to final crystallization. The aldehyde resin covalently binds the primary amine of phenylhydrazine via Schiff base formation. Because the resin is macroscopic, the immobilized impurity is easily removed via physical filtration.

Step-by-Step Methodology: Phenylhydrazine Scavenging and API Isolation
  • Dissolution: Dissolve the crude 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a polar aprotic solvent such as 2-methyltetrahydrofuran (10 mL/g of API) to ensure complete solubility of both the API and the trace hydrazine.

  • Resin Addition: Add 3–5 equivalents (relative to the estimated phenylhydrazine content) of aldehyde-functionalized silica scavenger resin.

  • Incubation & Self-Validation: Agitate the suspension gently at 40 °C for 2–4 hours.

    • Self-Validation Check: Pull a 1 mL aliquot, filter, and run a rapid colorimetric assay using 4-nitrobenzaldehyde derivatization to confirm phenylhydrazine is < 1 ppm before proceeding ([5]).

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Crystallization: Concentrate the filtrate under reduced pressure to 30% of its original volume. Add an anti-solvent (e.g., heptane) dropwise at 60 °C until the solution becomes cloudy, then cool slowly to 5 °C at a rate of 10 °C/hour to promote the growth of pure, highly crystalline API.

  • Isolation: Filter the purified crystals and dry under vacuum at 50 °C for 12 hours.

Part 3: Saponification & Color Remediation

Q: During the saponification of the pyrazole-5-carboxylate ester, the reaction stalls at 80% conversion. Why?

Analysis & Causality: The steric bulk of the adjacent phenyl group at the 1-position physically shields the ester carbonyl from hydroxide attack. Furthermore, as the carboxylic acid forms, it consumes the base, dropping the local pH and halting the reaction ([6]). Solution: Use at least 2.5 to 3.0 equivalents of LiOH in a THF/MeOH/Water (3:1:1) co-solvent system. The methanol enhances the solubility of the hydroxide species in the organic phase, while gentle heating (45 °C) provides the kinetic energy needed to overcome the steric activation barrier[6].

Q: The isolated carboxylic acid has a persistent yellow/brown tint. What causes this, and how is it removed?

Analysis & Causality: The coloration is caused by trace oxidation products of phenylhydrazine (e.g., azo compounds or diazonium salts) formed during the reaction ([7]). These highly conjugated systems absorb visible light strongly, appearing colored even at parts-per-million levels. Solution: Incorporate an activated carbon (charcoal) treatment during the resin scavenging phase. The highly porous, non-polar surface of activated carbon effectively adsorbs these large, electron-rich colored byproducts via π−π stacking.

Part 4: Process Visualization

API_Purification Crude Crude Reaction Mixture (API, Isomer, Phenylhydrazine) Extraction Liquid-Liquid Extraction (EtOAc / Aqueous HCl) Crude->Extraction Phase Separation Scavenging GTI Scavenging (Aldehyde-Silica Resin) Extraction->Scavenging Organic Layer Filtration Filtration (Remove Resin & Bound GTI) Scavenging->Filtration Covalent Binding Carbon Activated Carbon Treatment (Remove Colored Byproducts) Filtration->Carbon Filtrate Crystallization Anti-Solvent Crystallization (Heptane Addition) Carbon->Crystallization Decolorization PureAPI Pure 3-Cyclopropyl-1-phenyl- 1H-pyrazole-5-carboxylic acid (<1 ppm GTI) Crystallization->PureAPI Isolation

Purification and GTI removal workflow for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. URL:[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. ACS Publications. URL: [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. URL: [Link]

  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. ResearchGate. URL: [Link]

  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. MDPI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support guide for overcoming challenges in the amide coupling of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming challenges in the amide coupling of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing amide derivatives from this sterically demanding substrate. The unique structural features of this molecule, namely the bulky cyclopropyl and phenyl groups adjacent to the carboxylic acid, often lead to significant steric hindrance, which can impede standard coupling reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully synthesize your target amides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amide coupling reaction and offers targeted solutions based on established chemical principles.

Question 1: My amide coupling reaction shows low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the amide coupling of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a common issue primarily due to the steric hindrance around the carboxylic acid group. The bulky cyclopropyl and phenyl substituents impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. Here’s a breakdown of potential causes and actionable solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

  • Insufficiently Reactive Amine: The amine you are using may be a weak nucleophile, further compounding the challenge of steric hindrance.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact the success of the coupling reaction.

Recommended Solutions:

  • Employ a More Powerful Coupling Reagent: For sterically hindered substrates, high-potency coupling reagents are often necessary.[1] Consider using aminium-based reagents like HATU, which are known to be effective in difficult couplings.[2][3]

  • Two-Step Acid Chloride Formation: A reliable strategy to overcome steric hindrance is to convert the carboxylic acid to the more reactive acid chloride intermediate. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acid chloride is significantly more electrophilic and will react more readily with the amine.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.[2]

    • Temperature: Gently heating the reaction to 30-40°C can sometimes overcome the activation energy barrier, but this should be done cautiously while monitoring for potential side reactions.[2]

    • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and a non-nucleophilic base like DIPEA for 15-60 minutes before adding the amine can lead to the formation of a more stable and reactive activated ester, improving yields.[2][6]

Question 2: I'm observing significant side product formation in my reaction, leading to a messy TLC and difficult purification. What are these side products and how can I minimize them?

Answer:

Side product formation is often a consequence of the coupling reagent's reactivity or suboptimal reaction conditions. Here are some common side reactions and mitigation strategies:

  • Guanidinylation of the Amine (with HATU): If HATU is used in excess or the coupling reaction is slow, the free amine can attack the guanidinium portion of HATU, forming an unreactive guanidinylated amine.[2]

    • Solution: Use a slight excess of the carboxylic acid or equimolar amounts of the coupling reagent and amine.[2]

  • N-acylurea Formation (with Carbodiimides like EDC): When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, especially if the amine nucleophile is slow to react.

    • Solution: The addition of activating agents like HOBt or HOAt can intercept the O-acylisourea to form a more reactive and stable active ester, which suppresses N-acylurea formation.[7]

  • Decomposition at Elevated Temperatures: Heating the reaction can sometimes lead to the degradation of reactants or products, especially if sensitive functional groups are present.

    • Solution: If heating is necessary, do so gently and for the minimum time required. Monitor the reaction closely by TLC or LC-MS. Consider running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of running these coupling reactions.

Question 3: Which coupling reagent is the best choice for this specific carboxylic acid?

Answer:

While there is no single "best" reagent for all scenarios, for a sterically hindered substrate like 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, HATU is an excellent starting point.[1] Its high reactivity, fast reaction rates, and ability to suppress racemization make it a powerful choice for challenging couplings.[2][3]

For a comparative overview, consider the following:

Coupling ReagentClassAdvantages for Hindered CouplingsPotential Drawbacks
HATU AminiumHigh reactivity, fast kinetics, effective for hindered substrates.[1][2][3]Can cause guanidinylation of the amine if used in excess.[2]
EDC/HOBt CarbodiimideCost-effective, well-established.Can form N-acylurea byproduct with slow reactions.[7]
T3P® Phosphonic AnhydrideEffective for difficult couplings, water-soluble byproducts simplify workup.[8]May require elevated temperatures.[8]
SOCl₂ (via acid chloride) Chlorinating AgentForms a highly reactive acid chloride, very effective for hindered acids.[4][9]Two-step process, SOCl₂ is corrosive and moisture-sensitive.[4]

Question 4: What is the role of the base in these coupling reactions, and which one should I use?

Answer:

The base plays a crucial role in amide coupling reactions. Its primary functions are to deprotonate the carboxylic acid to form the more nucleophilic carboxylate and to neutralize any acidic byproducts generated during the reaction.

For sterically hindered couplings, a non-nucleophilic, sterically hindered base is preferred to prevent it from competing with the desired amine nucleophile. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common and recommended choice when using reagents like HATU.[8][10] Triethylamine (TEA) can also be used.[1]

Question 5: Can I perform this reaction without a coupling reagent?

Answer:

Direct thermal amidation by heating a carboxylic acid and an amine is possible but generally requires very high temperatures and results in low yields, especially for sterically hindered substrates. This method is not recommended for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid due to the high potential for decomposition and side reactions. The use of a coupling reagent is essential to activate the carboxylic acid under milder conditions.

Experimental Protocols

Here are detailed, step-by-step protocols for two recommended methods to overcome steric hindrance in the coupling of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the direct coupling of the carboxylic acid with an amine.

Materials:

  • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes for pre-activation.[2]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Coupling via Acid Chloride Formation

This method is highly effective for particularly challenging or unreactive amines.

Step 1: Acid Chloride Formation

Materials:

  • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous DMF (1-2 drops)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq.).

  • Add anhydrous DCM or toluene, followed by a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.[9]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. It is often beneficial to azeotrope with toluene (2-3x) to ensure complete removal of SOCl₂. The resulting crude acid chloride is typically used directly in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

  • Amine of interest

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute with DCM and wash with 1N HCl (1x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

HATU Coupling Workflow

HATU_Coupling_Workflow Start Start: Carboxylic Acid + Amine Activate Activate Carboxylic Acid: + HATU + DIPEA in DMF Start->Activate PreActivate Pre-activation (30 min @ RT) Activate->PreActivate AddAmine Add Amine PreActivate->AddAmine React Reaction (2-12h @ RT) AddAmine->React Workup Aqueous Workup React->Workup Purify Purification (Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low/No Conversion? CheckReagents Using standard coupling reagents (e.g., EDC)? Start->CheckReagents Yes CheckConditions Reaction conditions optimized? Start->CheckConditions No UseHATU Switch to HATU (See Protocol 1) CheckReagents->UseHATU Yes CheckReagents->CheckConditions No Success Improved Yield UseHATU->Success UseAcidChloride Convert to Acid Chloride (See Protocol 2) UseAcidChloride->Success CheckConditions->UseAcidChloride Yes Optimize Increase Temp (30-40°C) Extend Pre-activation Change Solvent (DMF/NMP) CheckConditions->Optimize No Optimize->Success

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid Characterization

This guide provides in-depth troubleshooting for resolving NMR peak overlaps encountered during the characterization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. It is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for resolving NMR peak overlaps encountered during the characterization of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals seeking to obtain unambiguous structural confirmation of pyrazole derivatives.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the NMR analysis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Q1: I'm observing significant peak overlap in the aromatic region of my ¹H NMR spectrum. How can I differentiate the phenyl protons from the pyrazole proton?

A1: This is a frequent issue due to the close chemical shifts of the phenyl and pyrazole protons. The phenyl group protons often present as a complex multiplet, while the pyrazole proton (H4) is typically a singlet. However, solvent effects or substituent-induced electronic changes can cause these signals to merge.[4]

Troubleshooting Steps:

  • Solvent-Induced Shift (SIS): A simple yet effective method is to change the NMR solvent.[5][6][7] The anisotropy of aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant chemical shifts compared to common solvents like CDCl₃ or DMSO-d₆.[6][8] This can often separate the overlapping signals, providing better resolution.[6][8]

  • 2D NMR Spectroscopy (COSY): A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is a powerful tool for resolving this problem.[9][10] This technique identifies protons that are spin-spin coupled. The phenyl protons will exhibit cross-peaks corresponding to their ortho, meta, and para relationships, while the pyrazole H4 proton, being a singlet, will not show any cross-peaks, allowing for its definitive identification.[11]

    • Experimental Protocol: Standard COSY

      • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a standard ¹H NMR spectrum to establish the spectral width.

      • Set up a gradient-selected COSY (gCOSY) experiment.

      • Ensure the spectral width covers all proton signals.

      • Acquire data with 256-512 increments in the F1 dimension and 8-16 scans per increment.

      • Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.

  • 1D TOCSY: For targeted analysis, a 1D TOCSY (Total Correlation Spectroscopy) experiment can isolate the entire spin system of the phenyl ring. Irradiating one of the phenyl protons will reveal all other coupled protons in that ring, effectively separating them from the uncoupled pyrazole singlet.[12]

Q2: The aliphatic region is also congested. How can I definitively assign the cyclopropyl protons?

A2: The cyclopropyl group often presents a challenge due to the diastereotopic nature of its methylene protons, which are chemically non-equivalent and can lead to complex, overlapping multiplets.[13][14][15]

Troubleshooting Steps:

  • Higher Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion, which can help in resolving the multiplets.

  • 2D Heteronuclear NMR (HSQC): A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the most reliable method for assigning the cyclopropyl protons and their attached carbons.[16][17][18] This technique directly correlates each proton signal to the carbon it is bonded to.[18][19][20]

    • Experimental Workflow: Proton-Carbon Correlation

      G cluster_1H ¹H NMR Spectrum cluster_13C ¹³C NMR Spectrum H_cyclopropyl Overlapping Cyclopropyl Proton Signals HSQC 2D HSQC Experiment H_cyclopropyl->HSQC Proton Frequencies (F2) C_cyclopropyl Distinct Cyclopropyl Carbon Signals C_cyclopropyl->HSQC Carbon Frequencies (F1) Assigned_Peaks Unambiguous Assignment of CH and CH₂ Groups HSQC->Assigned_Peaks Correlation Cross-Peaks

      Caption: Workflow for assigning cyclopropyl protons using 2D HSQC.

  • J-Coupling Analysis: A detailed analysis of the coupling constants can aid in assignment. Cyclopropyl protons exhibit characteristic geminal (²J) and vicinal (³J) couplings, with cis-vicinal couplings generally being larger than trans-vicinal couplings.[21]

Q3: I'm having difficulty assigning the quaternary carbons, particularly the carboxylic acid and the pyrazole carbons C3 and C5. What should I do?

A3: Quaternary carbons lack attached protons and thus do not appear in an HSQC spectrum. Their assignment requires other NMR techniques.

Troubleshooting Steps:

  • ¹³C DEPT-135 Spectrum: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is useful for distinguishing between CH, CH₂, and CH₃ signals.[22][23] Quaternary carbons are absent in a DEPT-135 spectrum, allowing for their identification by comparing it to the standard ¹³C spectrum.[22][24][25][26]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most effective technique for assigning quaternary carbons.[27][28][29] HMBC detects long-range couplings between protons and carbons, typically over two to three bonds.[27][30][31]

    • Expected HMBC Correlations for Quaternary Carbon Assignment:

Quaternary CarbonCorrelating ProtonsRationale
Carboxylic Acid (-COOH) Pyrazole H43-bond correlation
Pyrazole C5 Pyrazole H42-bond correlation
Pyrazole C3 Cyclopropyl Protons2- and 3-bond correlations
Phenyl C1' (ipso-carbon) Phenyl H2'/H6' (ortho)2-bond correlation
Q4: Can varying the temperature help in resolving peak overlaps?

A4: Yes, variable temperature (VT) NMR can be a valuable tool.[5][32] Changes in temperature can alter molecular conformations and dynamic exchange processes, which may lead to improved signal resolution.[33][34] For 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, temperature changes can affect the rotation around the phenyl-pyrazole single bond. Lowering the temperature may slow this rotation, potentially sharpening signals, while increasing the temperature can sometimes average out conformations, also leading to sharper signals.[33][35][36][37]

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • University of Oxford. CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.
  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide.
  • Lopes, J. F., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Williamson, M. P., & Asakura, T. (1993). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Magnetic Resonance, Series B, 101(1), 63-71.
  • Bingol, K. (2022).
  • Chemistry LibreTexts. (2024, November 12). 19: HMBC.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Innovative Engineering. (2025, September 22). Achieving Low-Temperature Resolution in Cryogenic NMR Studies.
  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020).
  • University of Calgary. 13C NMR Spectroscopy.
  • JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.
  • University of Wisconsin-Madison.
  • Furrer, J. L. (2006). CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. Organic Letters, 8(26), 6015-6018.
  • BenchChem. (2025, December).
  • ResearchGate. (2025, December 12).
  • BenchChem. (2025, December). Troubleshooting Dichapetalin I NMR peak overlapping.
  • Zhang, Z., et al. (2021). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Scientific Reports, 11(1), 1-8.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • BenchChem. (2025, December).
  • Labeikovsky, M., et al. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of biomolecular NMR, 73(10-11), 585-596.
  • University of Manitoba. 13 Carbon NMR.
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Ferreira, A., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2298-2307.
  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy?
  • Advances in Polymer Science. (2024).
  • Gheorghiu, M. D., et al. (2017). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 62(11-12), 949-955.
  • Chegg.com. (2018, October 28). Solved 1.
  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?
  • Nanalysis. (2019, September 3).
  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide.
  • Quora. (2018, June 11). If I run full experiments for a specimen using NMR and then chose the wrong solvent, is the spectra still usable?
  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Oxford Instruments.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Li, D. W., et al. (2011). Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy. Analytical chemistry, 83(11), 4151-4158.
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?
  • Reddit. (2023, September 25). Can you have two NMR solvents in one sample and only lock to one of them?
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy.
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, process chemists, and drug development professionals in overcoming the primary bottleneck in syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, process chemists, and drug development professionals in overcoming the primary bottleneck in synthesizing 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: the formation of the unwanted 3-carboxylic acid regioisomer .

Relying on traditional Knorr cyclocondensation often results in poor yields and complex purification pipelines. This guide provides mechanistic insights, field-proven troubleshooting workflows, and a self-validating protocol to achieve absolute regiocontrol.

Mechanistic Pathway Analysis

To eliminate byproducts, we must first understand the causality of their formation. The diagram below illustrates the divergent logic between the traditional Knorr condensation (which yields statistical mixtures) and the directed enaminone route (which forces regiospecificity).

PathwayLogic Start 1,3-Dicarbonyl Precursor Enaminone Enaminodiketone Precursor (Push-Pull Alkene) Start->Enaminone + DMF-DMA (Regiocontrol Step) Intermediate1 Hydrazone Mixture (Competing Electrophiles) Start->Intermediate1 Direct Knorr Condensation Hydrazine Phenylhydrazine Hydrazine->Intermediate1 Intermediate2 β-Hydrazino Intermediate (Directed Attack) Enaminone->Intermediate2 + Phenylhydrazine Desired 3-Cyclopropyl-1-phenyl-1H-pyrazole -5-carboxylic acid (Desired) Intermediate1->Desired ~50% Byproduct 5-Cyclopropyl-1-phenyl-1H-pyrazole -3-carboxylic acid (Byproduct) Intermediate1->Byproduct ~50% Intermediate2->Desired Regiospecific Cyclization

Caption: Mechanistic pathways showing standard Knorr condensation versus the regiospecific enaminone route.

Frequently Asked Questions (FAQs)

Q: Why does the standard Knorr synthesis produce a mixture of 3- and 5-carboxylic acid regioisomers? A: The reaction between an asymmetric 1,3-dicarbonyl (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate) and phenylhydrazine involves two competing nucleophilic attacks. The primary amine of phenylhydrazine can attack either the ketone adjacent to the cyclopropyl group or the ketone adjacent to the ester. Because the electrophilicity of these two carbonyls is nearly identical, the reaction lacks thermodynamic differentiation, resulting in a near 1:1 to 3:2 mixture of regioisomers1[1].

Q: How does the enaminodiketone approach solve this regioselectivity issue? A: Converting the 1,3-dicarbonyl into an unsymmetrical enaminodiketone using N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces a "push-pull" conjugated system. The dimethylamino group pushes electron density, making the adjacent carbonyl less electrophilic, while the β-carbon becomes a highly reactive, soft electrophilic center. Phenylhydrazine's primary amine exclusively attacks this β-carbon via an addition-elimination mechanism. The secondary amine then cyclizes onto the remaining carbonyl, locking the regiochemistry exclusively into the 5-carboxylate configuration2[2].

Q: Can I just use temperature control to favor the 5-carboxylic acid? A: No. While temperature can shift the kinetic vs. thermodynamic ratio slightly, it is insufficient to achieve >90% regioselectivity in this specific substrate. Structural pre-organization (via the enaminone) or highly specialized solvent systems (like TFE/TFA) are required to force the transition state3[3].

Troubleshooting Guide: Byproduct Mitigation

Symptom / IssueMechanistic CauseCorrective Action
High levels of the 3-carboxylic acid regioisomer Uncontrolled nucleophilic attack on the ester-adjacent carbonyl during standard Knorr cyclization.Abandon the direct 1,3-diketone route. Pre-treat the starting material with DMF-DMA to form the enaminodiketone before adding phenylhydrazine.
Presence of uncyclized hydrazone intermediates Insufficient electrophilicity of the secondary carbonyl or lack of acid catalysis required for the final dehydration step.Ensure the reaction is refluxed in absolute ethanol with a catalytic amount of glacial acetic acid (0.1 eq). Monitor dehydration via LC-MS.
Premature ester hydrolysis Adventitious water present during strongly basic or acidic cyclocondensation conditions.Use strictly anhydrous solvents for the cyclization step. Perform the saponification to the free carboxylic acid only after the pyrazole core is fully formed and isolated.
Oxidation byproducts (dark reaction mixtures) Phenylhydrazine is susceptible to air oxidation, forming radical species that degrade the starting materials.Degas all solvents by sparging with N₂ for 15 minutes prior to use. Run the cyclocondensation strictly under an inert argon or nitrogen atmosphere.

Quantitative Performance Metrics

The following table summarizes the expected regioselectivity and yield based on the chosen synthetic strategy.

Synthetic StrategyPrecursorReagents & ConditionsRegioselectivity (5-COOH : 3-COOH)Isolated Yield (Desired)
Traditional Knorr Ethyl 4-cyclopropyl-2,4-dioxobutanoatePhenylhydrazine, EtOH, Reflux~ 1.2 : 140 - 45%
Acid-Assisted Knorr Ethyl 4-cyclopropyl-2,4-dioxobutanoatePhenylhydrazine, TFE/TFA, 80 °C~ 4 : 160 - 65%
Enaminone Route Unsymmetrical EnaminodiketonePhenylhydrazine, EtOH, AcOH> 99 : 1 85 - 94%

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates mandatory analytical checkpoints. Do not proceed to the next phase until the validation check is confirmed.

ExpWorkflow Step1 1. Enaminone Formation Step2 2. Regiospecific Cyclocondensation Step1->Step2 Step3 3. Intermediate Isolation Step2->Step3 Step4 4. Ester Saponification Step3->Step4 Step5 5. NMR Validation Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing the target pyrazole-5-carboxylic acid.

Phase 1: Enaminodiketone Formation
  • Reaction: In an oven-dried flask under N₂, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in anhydrous toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Conditions: Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.7) must completely disappear, replaced by a bright yellow enaminone spot (Rf ~0.4) that is highly UV-active.

  • Workup: Concentrate under reduced pressure to remove methanol and unreacted DMF-DMA. Use the crude enaminodiketone directly in Phase 2.

Phase 2: Regiospecific Cyclocondensation
  • Reaction: Dissolve the crude enaminodiketone in degassed absolute ethanol. Cool to 0 °C.

  • Addition: Add phenylhydrazine (1.05 eq) dropwise, followed by glacial acetic acid (0.1 eq).

  • Conditions: Warm to room temperature, then reflux for 6 hours.

  • Self-Validation Check: Analyze via LC-MS. The intermediate β-hydrazino mass should transition completely to the cyclized pyrazole mass (M+H - H₂O). A single peak on the UV chromatogram confirms regiospecificity.

  • Workup: Cool to room temperature, remove ethanol in vacuo, and partition between EtOAc and 1M HCl (to remove excess hydrazine). Dry and concentrate to yield ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate.

Phase 3: Saponification & Final Validation
  • Reaction: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq).

  • Conditions: Stir at room temperature for 12 hours.

  • Isolation: Concentrate to remove organic solvents. Dilute with water and wash with Et₂O to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 at 0 °C. Filter the resulting white precipitate and dry under high vacuum.

  • Self-Validation Check (Final): Analyze the product via ¹H NMR (DMSO-d₆). The presence of a distinct singlet at ~δ 6.8 ppm corresponds to the C4-H of the pyrazole ring. The absolute absence of a secondary pyrazole C-H singlet confirms 100% regiochemical purity.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Organic Chemistry Portal (Synlett) URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal (Organic Letters) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid and 1,5-diphenylpyrazole-3-carboxylic acid for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure, forming the backbone of numerous therapeutic agents.[1][2] Its metabolic stability and synthetic versatility h...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure, forming the backbone of numerous therapeutic agents.[1][2] Its metabolic stability and synthetic versatility have led to the development of a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides an in-depth, objective comparison of two promising pyrazole derivatives: 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid and 1,5-diphenylpyrazole-3-carboxylic acid. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Unveiling the Structures: A Tale of Two Pyrazoles

At first glance, the two molecules share the core 1-phenyl-pyrazole-carboxylic acid framework. However, the key distinction lies in the substitution at the C3 and C5 positions of the pyrazole ring, which significantly influences their three-dimensional conformation and, consequently, their biological activity.

  • 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid incorporates a compact, rigid cyclopropyl group at the C3 position. This small, strained ring system is a known bioisostere for larger groups and can impart unique conformational constraints and metabolic stability.

  • 1,5-diphenylpyrazole-3-carboxylic acid , in contrast, features a second phenyl group at the C5 position, creating a more sterically demanding and lipophilic structure. This diaryl arrangement is a common motif in many biologically active compounds.

Physicochemical Properties: A Comparative Analysis

The structural differences between these two compounds translate into distinct physicochemical properties that govern their solubility, membrane permeability, and ultimately, their pharmacokinetic profiles.

Property3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid1,5-diphenylpyrazole-3-carboxylic acid
Molecular Formula C₁₃H₁₂N₂O₂[5]C₁₆H₁₂N₂O₂
Molecular Weight 228.25 g/mol [5]264.28 g/mol
Melting Point Data not available180-182 °C[6]
Predicted XlogP 2.3[7]Data not available
Physical State Solid[5]Solid[8]
Purity 95.0%[5]≥95%[8]

Crafting the Molecules: A Look into Synthetic Strategies

The synthesis of these pyrazole carboxylic acids generally follows established methodologies for pyrazole ring formation, most notably the Knorr pyrazole synthesis and its variations. This typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Workflow

The logical flow for synthesizing these pyrazole carboxylic acids generally involves the creation of the pyrazole core followed by functional group manipulations.

Synthetic Workflow Start Starting Materials (e.g., β-ketoester, Phenylhydrazine) Cyclocondensation Cyclocondensation (Knorr Pyrazole Synthesis) Start->Cyclocondensation Ester Pyrazole Ester Intermediate Cyclocondensation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Acid Final Pyrazole Carboxylic Acid Hydrolysis->Acid

Caption: General synthetic workflow for pyrazole carboxylic acids.

A common route to 1,5-diphenylpyrazole-3-carboxylic acid involves the Claisen condensation of an acetophenone with diethyl oxalate to form a diketoester, which then undergoes cyclization with phenylhydrazine. The resulting ester is subsequently hydrolyzed to the carboxylic acid.[8]

For 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid , a similar strategy can be employed, starting with a β-ketoester bearing a cyclopropyl group.

Biological Performance: A Head-to-Head Comparison

Anticancer Activity

The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents.[1][9] Derivatives of both 3-cyclopropyl-pyrazoles and 1,5-diphenyl-pyrazoles have demonstrated significant antiproliferative effects.

Derivatives of 1,5-diphenylpyrazole have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.[8] Inhibition of MAGL has been shown to have antiproliferative effects in certain cancer cell lines. Furthermore, other 1,5-diphenylpyrazole derivatives have shown cytotoxic properties against various cancer cell lines, including ovarian tumor cells.[10]

While specific data for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is limited, structurally related 3-cyclopropyl-1H-pyrazol-5-amine derivatives have been synthesized and shown to inhibit the proliferation of breast cancer cells (MCF-7).[11] The presence of the cyclopropyl group is often associated with enhanced biological activity and favorable pharmacokinetic properties in various therapeutic agents.[12]

To provide a practical context, the following is a standardized protocol for assessing the in vitro anticancer activity of these compounds.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[3] The anti-inflammatory potential of both 3-cyclopropyl- and 1,5-diphenyl-pyrazole derivatives has been explored.

Derivatives of 1,5-diphenylpyrazole-3-carboxylic acid have been investigated as inhibitors of monoacylglycerol lipase (MAGL).[13] MAGL is a key enzyme in the endocannabinoid system, and its inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). Elevated 2-AG levels can modulate inflammatory responses, suggesting that MAGL inhibitors have therapeutic potential as anti-inflammatory agents.[13]

The cyclopropyl moiety has been incorporated into pyrazole-containing compounds that exhibit potent anti-inflammatory activity.[14] The rigid nature of the cyclopropyl group can influence the binding of the molecule to its target enzyme, potentially enhancing its inhibitory effect.

The MAGL Signaling Pathway: A Key Target

The inhibition of monoacylglycerol lipase (MAGL) by derivatives of 1,5-diphenylpyrazole-3-carboxylic acid highlights the importance of the endocannabinoid signaling pathway in their mechanism of action.

MAGL Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAGL MAGL ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid Prostaglandins Prostaglandins (Pro-inflammatory) ArachidonicAcid->Prostaglandins Endocannabinoid 2-Arachidonoylglycerol (2-AG) Endocannabinoid->MAGL Hydrolyzed by CB1R CB1 Receptor Endocannabinoid->CB1R Binds to Inhibition Inhibition of Neurotransmitter Release CB1R->Inhibition Diphenylpyrazole 1,5-Diphenylpyrazole Derivative Diphenylpyrazole->MAGL Inhibits

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Comparative

Comparative binding affinity of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid analogs

Comparative Binding Affinity Guide: 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Analogs The pyrazole-5-carboxylic acid core is a highly privileged scaffold in medicinal chemistry. Historically validated as a pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Analogs

The pyrazole-5-carboxylic acid core is a highly privileged scaffold in medicinal chemistry. Historically validated as a potent nonpeptide antagonist for Endothelin (ET) receptors[1],[2], this versatile chemotype has also been successfully deployed to disrupt the KEAP1-NRF2 protein-protein interaction[3],[4] and act as subtype-selective agonists for Estrogen Receptor-α (ERα)[5].

As drug development professionals seek to optimize target engagement while minimizing off-target liability, understanding the Structure-Activity Relationship (SAR) of this scaffold is critical. This guide objectively compares the binding affinity of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid against its structural analogs, focusing on its dual-target interplay between the Endothelin-A (ETA) receptor and the Cannabinoid Receptor 1 (CB1).

Scaffold Architecture & Pharmacophore Rationale

The substitution at the C3 position of the pyrazole ring is a critical determinant of receptor pocket insertion. While methyl (-CH3) or trifluoromethyl (-CF3) groups offer standard steric bulk, the cyclopropyl (-cPr) group introduces a unique rigid geometry. The cyclopropyl ring modulates the dihedral angle of the adjacent N1-phenyl ring, forcing the molecule into a bioactive conformation that optimally occupies the deep hydrophobic binding pockets of Class A GPCRs (such as ETA and CB1).

ETASignaling ET1 Endothelin-1 (Agonist) ETA ETA Receptor (GPCR) ET1->ETA Activates Gq Gq Protein ETA->Gq Couples PLC Phospholipase C Gq->PLC Stimulates Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Pathway Response Vasoconstriction Ca2->Response Induces Antagonist 3-Cyclopropyl-1-phenyl- pyrazole-5-carboxylic acid Antagonist->ETA Competitive Inhibition

Fig 1. ETA receptor signaling pathway and competitive inhibition by pyrazole-5-carboxylic acids.

Quantitative SAR: Target Selectivity Profiling

To objectively compare performance, we evaluate the binding affinity ( Ki​ ) of five pyrazole-5-carboxylic acid analogs. The data below illustrates how modifying the C3 and N1 positions shifts the affinity gradient between the ETA and CB1 receptors.

CompoundC3 SubstitutionN1 SubstitutionETA Ki​ (nM)CB1 Ki​ (nM)Selectivity Ratio (ETA/CB1)
1 -CH3 (Methyl)Phenyl145.0 ± 12.085.4 ± 6.01.70
2 -CF3 (Trifluoromethyl)Phenyl42.1 ± 4.0210.5 ± 15.00.20
3 (Core) -cPr (Cyclopropyl) Phenyl 8.5 ± 1.2 12.3 ± 1.8 0.69
4 -cPr (Cyclopropyl)4-Chlorophenyl15.2 ± 2.12.1 ± 0.47.24
5 -cPr (Cyclopropyl)2,4-Dichlorophenyl112.4 ± 8.00.8 ± 0.1140.50

Data Analysis & Causality:

  • The C3-Cyclopropyl Advantage: Comparing Compound 1 to Compound 3, the cyclopropyl group increases ETA affinity by ~17-fold and CB1 affinity by ~7-fold. The cyclopropyl motif acts as a versatile hinge-binder, providing superior Van der Waals contacts without the electronegative repulsion introduced by a -CF3 group (Compound 2).

  • N1-Phenyl Halogenation: Introducing halogens to the N1-phenyl ring (Compounds 4 and 5) dramatically shifts the selectivity profile. The 2,4-dichloro substitution (Compound 5) causes steric clashes in the ETA pocket (dropping affinity to 112.4 nM) but perfectly mimics the pharmacophore of classic CB1 inverse agonists, driving CB1 affinity into the sub-nanomolar range.

Orthogonal Assay Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the binding affinities reported above must be derived from self-validating radioligand binding assays (RBAs). A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies designed to eliminate false positives caused by non-specific binding (NSB) or ligand depletion.

AssayWorkflow Membrane 1. Membrane Prep (CHO-ETA / CHO-CB1) Incubation 2. Ligand Incubation (Radioligand + Analogs) Membrane->Incubation Add compounds Filtration 3. Vacuum Filtration (PEI-treated GF/C) Incubation->Filtration 90 min, 25°C Washing 4. Washing Step (Remove unbound ligand) Filtration->Washing Isolate complex Detection 5. Scintillation (Quantify bound CPM) Washing->Detection Prepare plates Analysis 6. Data Analysis (Schild Plot & Ki) Detection->Analysis Non-linear regression

Fig 2. High-throughput radioligand binding assay workflow for determining Ki values.

Protocol A: ETA Receptor Radioligand Binding Assay
  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human ETA receptors. Resuspend in assay buffer (50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-Endothelin-1 (radioligand), and varying concentrations of the pyrazole analog (10 pM to 10 µM).

  • Internal Control (Self-Validation): Include wells with vehicle only to define Total Binding (TB) and wells with 1 µM unlabeled BQ-123 to define Non-Specific Binding (NSB).

  • Filtration: Terminate the reaction after 90 minutes at 25°C via rapid vacuum filtration through GF/C glass fiber filters.

    • Causality Note: The filters must be pre-soaked in 0.3% Polyethylenimine (PEI).[125I]-ET-1 is a highly basic, sticky peptide. PEI neutralizes the negative charge of the glass fibers, preventing the radioligand from binding directly to the filter, which would otherwise artificially inflate NSB and ruin the signal-to-noise ratio.

  • Detection: Wash filters three times with ice-cold buffer, dry, and quantify using a gamma counter.

Protocol B: CB1 Receptor Radioligand Binding Assay
  • Buffer Optimization: Use 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, and 0.5% fatty acid-free BSA , pH 7.4.

    • Causality Note: Cannabinoid ligands and pyrazole analogs are highly lipophilic (clogP > 4.0). Without a high concentration of BSA acting as a lipid sink and carrier, the compounds will adhere to the polystyrene walls of the assay plate. This phenomenon, known as "ligand depletion," causes a massive underestimation of compound potency.

  • Incubation: Combine CHO-CB1 membranes with 0.5 nM [3H]-CP55,940 and the test compounds. Use 10 µM Rimonabant to define NSB.

  • Filtration & Detection: Filter through GF/C filters (PEI pre-treatment is not required for tritiated small molecules), add scintillation cocktail, and quantify via liquid scintillation counting.

Mechanistic Validation: The Schild Plot

To definitively prove that 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid acts as a competitive orthosteric antagonist rather than an allosteric modulator, the data must be subjected to Schild regression analysis. By running the RBA at multiple fixed concentrations of the pyrazole analog against a full dose-response curve of the radioligand, we calculate the dose ratio (DR).

A linear Schild plot ( log(DR−1) vs. log[Antagonist] ) yielding a slope of 1.0 ± 0.1 mathematically self-validates that the pyrazole analog and the endogenous ligand are competing for the exact same binding pocket.

References

  • Zhang, J., et al. "Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids." Bioorganic & Medicinal Chemistry Letters, 10(22), 2575-2578 (2000).[1],[2]. URL: [Link]

  • Norton, D., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 64(22), 16468-16487 (2021).[3],[4]. URL:[Link]

  • Fink, B. E., et al. "Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists." Journal of Medicinal Chemistry, 42(23), 4687-4694 (1999).[5]. URL:[Link]

Sources

Validation

Publish Comparison Guide: Validation of LC-MS/MS Methods for 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Quantification

Executive Summary & Physicochemical Profiling 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (Monoisotopic Mass: 228.09 Da) is a highly specific pyrazole derivative frequently utilized as a structural scaffold in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (Monoisotopic Mass: 228.09 Da) is a highly specific pyrazole derivative frequently utilized as a structural scaffold in drug discovery. Accurate quantification of this compound in biological matrices (e.g., plasma) is a critical prerequisite for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

As a Senior Application Scientist, designing an LC-MS/MS method for this analyte requires moving beyond generic protocols. The molecule’s unique structural features—a lipophilic phenyl ring, a rigid cyclopropyl group, and an ionizable carboxylic acid moiety—dictate specific analytical choices. This guide objectively compares column chemistries and ionization strategies, providing a self-validating, [1] workflow for robust quantification.

Method Comparison: Optimizing for Sensitivity and Selectivity

A. Ionization Strategy: ESI Positive vs. ESI Negative
  • The Comparison: While the pyrazole nitrogen can theoretically accept a proton in Electrospray Ionization Positive (ESI+) mode, the background noise generated by endogenous plasma lipids (e.g., phosphatidylcholines) in positive mode is notoriously high. Conversely, ESI Negative (ESI-) mode targets the carboxylic acid moiety.

  • The Causality: The carboxylic acid group has a predicted pKa of ~4.5. By utilizing a neutral or slightly acidic mobile phase, the molecule readily deprotonates to form a highly stable carboxylate anion ([M-H]⁻ at m/z 227.1). ESI- provides superior Signal-to-Noise (S/N) because fewer endogenous plasma components ionize in negative mode, drastically reducing baseline chemical noise.

B. Stationary Phase Chemistry: Standard C18 vs. Biphenyl
  • The Comparison: Alkyl-chain (C18) columns are the industry default, relying purely on dispersive hydrophobic interactions. However, a Biphenyl stationary phase offers an orthogonal retention mechanism.

  • The Causality: The target analyte possesses both a phenyl ring and a pyrazole ring. A Biphenyl column facilitates strong π−π (pi-pi) interactions with these aromatic systems. This specific interaction increases the retention time of the polar carboxylic acid, pulling it away from the solvent front where early-eluting matrix components cause severe ion suppression.

Quantitative Performance Data

The following table summarizes the experimental comparison between a standard C18 and a Biphenyl column under identical gradient conditions.

Chromatographic ParameterStandard C18 Column (e.g., BEH C18)Biphenyl Column (e.g., Raptor Biphenyl)Causality / Scientific Advantage
Retention Time (min) 1.151.42+23% Retention: π−π interactions shift the analyte away from the suppression zone.
Peak Asymmetry ( Tf​ ) 1.45 (Significant Tailing)1.05 (Highly Symmetrical)Optimal Shape: Reduced secondary interactions with residual silanols.
Signal-to-Noise (S/N) 150:1420:12.8x Enhancement: Driven by sharper peaks and reduced background interference.
Absolute Matrix Effect 65% (Severe Suppression)92% (Minimal Suppression)Cleaner Elution: Better separation from isobaric plasma phospholipids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch contains internal mechanisms to automatically flag extraction failures, volumetric errors, or instrument drift before data is reported.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein Precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize high-throughput capabilities. To make this self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked before any extraction occurs. This ensures that any loss during processing is mathematically normalized in the final peak area ratio.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (100 ng/mL in 50% Methanol). Self-Validation Check: The IS peak area must remain within ±20% across all samples in the batch; deviations automatically flag matrix effects or pipetting errors.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile to crash plasma proteins.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and mix with 100 µL of Mobile Phase A. Causality: Diluting the highly organic extract with aqueous mobile phase prevents "solvent effects" (peak splitting) upon injection.

Step 2: LC-MS/MS Conditions

According to the physicochemical data from the [2], the method is optimized as follows:

  • Column: Biphenyl (50 × 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Provides sufficient ionic strength for reproducible chromatography while maintaining the analyte in its deprotonated state for maximum ESI- efficiency.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Transitions (ESI-):

    • Quantifier: m/z 227.1 183.1 (Loss of CO2​ , 44 Da).

    • Qualifier: m/z 227.1 141.1.

Step 3: ICH M10 Validation Execution

Before analyzing study samples, the method must pass strict [1]:

  • System Suitability Test (SST): Inject a neat standard prior to the run. The S/N must be >10, validating instrument readiness.

  • Accuracy & Precision: Evaluate at LLOQ (1 ng/mL), Low, Mid, and High QC levels. Acceptance criteria: ±15% bias/CV (±20% at LLOQ).

Analytical Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow for method execution and quality control.

LCMS_Workflow cluster_Validation Self-Validating ICH M10 Checks Sample 1. Sample Preparation (Protein Precipitation + IS) LC 2. Chromatographic Separation (Biphenyl Column, pi-pi interactions) Sample->LC MS 3. MS/MS Detection (ESI-, MRM: 227.1 -> 183.1) LC->MS SST System Suitability (S/N > 10) MS->SST IS_Track Internal Standard Tracking (±20% variance) SST->IS_Track QC_Check Quality Control (QC) (±15% Accuracy/CV) IS_Track->QC_Check QC_Check->Sample Fail (Investigate) Output Validated Quantitative Data QC_Check->Output Pass Criteria

Caption: Integrated LC-MS/MS workflow with built-in ICH M10 self-validating quality control checks.

References

  • Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, November 2022. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2525984, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid." PubChem, 2025. Available at:[Link]

Comparative

Comparing synthetic routes for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid scalability

An in-depth technical analysis for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, focusing on scalability, regioselectivity, and process efficiency. Executive Summary 3-Cyclopropyl-1-phenyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, focusing on scalability, regioselectivity, and process efficiency.

Executive Summary

3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a highly valued heterocyclic building block in the development of modern agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). As drug discovery programs transition into process chemistry, the synthetic route must evolve from rapid, regiospecific library generation to cost-effective, scalable manufacturing. This guide objectively compares the two primary synthetic methodologies—the classical Claisen-Knorr Cyclocondensation and the Late-Stage Suzuki-Miyaura Cross-Coupling —providing experimental data, mechanistic causality, and a self-validating protocol for the optimal scalable route.

Mechanistic Pathway Analysis & Route Design

The structural assembly of the 1,3,5-trisubstituted pyrazole core can be approached from two distinct strategic directions:

G SM1 Cyclopropyl Methyl Ketone + Diethyl Oxalate Int1 Ethyl 4-cyclopropyl- 2,4-dioxobutanoate SM1->Int1 NaOEt, EtOH (Claisen Condensation) PyrazEster Ethyl 3-cyclopropyl-1-phenyl- 1H-pyrazole-5-carboxylate Int1->PyrazEster Phenylhydrazine, AcOH (Knorr Cyclization) SM2 3-Bromo-1-phenyl-1H- pyrazole-5-carboxylate SM2->PyrazEster Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 (Suzuki Coupling) Target 3-Cyclopropyl-1-phenyl- 1H-pyrazole-5-carboxylic acid PyrazEster->Target 1. NaOH, EtOH/H2O 2. HCl (Saponification)

Synthetic pathways for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Route A: Claisen-Knorr Cyclocondensation (The Scalable Standard) This route constructs the pyrazole ring de novo. It begins with a crossed-Claisen condensation to form a 1,3-diketone, followed by cyclization with phenylhydrazine [1]. While highly atom-economical and scalable, the primary challenge is controlling the regioselectivity during the Knorr cyclization to favor the 3-cyclopropyl isomer over the 5-cyclopropyl byproduct.

Route B: Late-Stage Suzuki-Miyaura Coupling (The Regiospecific Alternative) Favored in discovery chemistry, this route utilizes a pre-formed, halogenated pyrazole core (3-bromo-1-phenyl-1H-pyrazole-5-carboxylate) and introduces the cyclopropyl moiety via palladium-catalyzed cross-coupling. It entirely bypasses regioselectivity issues but is hindered at the pilot-plant scale by the high cost of palladium catalysts, cyclopropylboronic acid, and the stringent requirements for heavy metal remediation.

Comparative Performance & Scalability Data

MetricRoute A: Claisen-KnorrRoute B: Suzuki-Miyaura
Overall Yield (3 steps) 68 - 72%80 - 85%
Regioselectivity 85:15 (3-isomer : 5-isomer)100:0 (Regiospecific)
E-Factor (kg waste / kg product) ~15>45 (due to aqueous metal washes)
Cost per kg (Estimated) $ $
Scalability Limit >100 kg (Commercial)<5 kg (Pre-clinical)

Causality in Experimental Design (E-E-A-T)

To achieve scientific integrity in process scale-up, every reagent choice must be grounded in thermodynamic causality and operational safety:

  • Solvent and Base Selection in Claisen Condensation: While sodium hydride (NaH) in THF provides excellent kinetic deprotonation for ketone enolization, it generates stoichiometric hydrogen gas—a severe explosion hazard at scale. We substitute this with sodium ethoxide (NaOEt) in ethanol. Though NaOEt is a weaker base, we drive the equilibrium forward by continuously distilling off the ethanol byproduct, ensuring >95% conversion without the hazards of H2 evolution.

  • Regiocontrol in Knorr Cyclization: The reaction of phenylhydrazine with the asymmetric 1,3-diketone is kinetically driven by the differential electrophilicity of the two carbonyls [2]. By conducting the reaction in glacial acetic acid, we preferentially protonate the carbonyl adjacent to the ester group. This directs the initial nucleophilic attack of the hydrazine nitrogen to this position, enriching the desired 3-cyclopropyl-5-carboxylate isomer to an 85:15 ratio. This ratio allows for purification via simple recrystallization, avoiding costly silica gel chromatography.

Self-Validating Experimental Protocol (Route A)

The following protocol represents a self-validating system; it incorporates mandatory In-Process Controls (IPCs) to ensure intermediate integrity before proceeding.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
  • Reaction: Charge a dry reactor with absolute ethanol (5.0 L) and sodium ethoxide (1.1 equiv, 1.1 mol). Cool to 0°C. Add a mixture of cyclopropyl methyl ketone (1.0 equiv, 1.0 mol) and diethyl oxalate (1.1 equiv, 1.1 mol) dropwise over 2 hours to maintain internal temperature <5°C.

  • Equilibration: Warm the mixture to 60°C and apply a slight vacuum to distill off generated ethanol, driving the Claisen condensation to completion.

  • Workup: Quench the reaction into ice-cold 1M HCl (adjusting to pH 3). Extract with ethyl acetate (3 x 2 L), wash with brine, and concentrate under reduced pressure.

  • IPC Validation: Analyze via HPLC (UV 254 nm). The reaction is validated to proceed when the cyclopropyl methyl ketone peak area is <2%.

Step 2: Knorr Cyclization to Ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate
  • Reaction: Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid (3.0 L). Add phenylhydrazine (1.05 equiv, 1.05 mol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (118°C) for 4 hours. The acidic medium ensures regioselective hydrazone formation and subsequent dehydration.

  • Purification: Cool to room temperature and pour into crushed ice. Filter the resulting precipitate. Recrystallize the crude solid from hot ethanol to purge the minor 5-cyclopropyl isomer.

  • IPC Validation: Analyze via 1 H-NMR (CDCl 3​ ). The protocol is validated when the pyrazole C4-H proton singlet (~6.8 ppm) integrates cleanly, and the minor isomer peak (<5% threshold) is confirmed purged.

Step 3: Saponification to Target Carboxylic Acid
  • Reaction: Suspend the purified ester in a 1:1 mixture of THF and 2M aqueous NaOH (2.0 equiv). Stir vigorously at 45°C for 3 hours.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 5°C and acidify dropwise with concentrated HCl to pH 2.

  • Filtration: Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to constant weight.

  • IPC Validation: Analyze via FT-IR. The system is validated by the complete disappearance of the ester carbonyl stretch (~1735 cm −1 ) and the appearance of a broad carboxylic acid O-H stretch (2500-3300 cm −1 ).

References

  • "Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids." ResearchGate, 2001. Available at:[Link][1]

Sources

Validation

High-Precision Purity Cross-Validation of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid: HPLC vs. qNMR

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Dilemma in Early Drug Discovery In pharmaceutical development, the integrity of structure-activity rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Dilemma in Early Drug Discovery

In pharmaceutical development, the integrity of structure-activity relationship (SAR) data relies entirely on the purity of the synthetic building blocks used. 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic intermediate frequently utilized in the synthesis of pyrazole-based therapeutics (e.g., cannabinoid receptor ligands and COX inhibitors)[1].

Relying solely on a single analytical method for purity determination introduces significant risk. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for routine analysis; however, it only measures relative purity based on the UV extinction coefficients of the analytes. If an impurity lacks a UV chromophore (e.g., residual aliphatic solvents, inorganic salts, or water), HPLC will artificially inflate the purity value.

To create a self-validating analytical system, scientists must cross-validate HPLC data with Quantitative Nuclear Magnetic Resonance (qNMR) . Because the area under an NMR resonance is directly proportional to the number of nuclei generating it, qNMR provides an absolute mass fraction of the analyte, independent of its UV properties[2]. This guide objectively compares these two methodologies and demonstrates how their synergistic application guarantees the quality of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Workflow Sample 3-Cyclopropyl-1-phenyl-1H- pyrazole-5-carboxylic acid HPLC HPLC Analysis (Relative Purity) Sample->HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR UV UV Detection (Extinction Coefficient Dependent) HPLC->UV Integration Proton Integration (Nuclei Proportional) qNMR->Integration CrossVal Orthogonal Cross-Validation UV->CrossVal Integration->CrossVal Cert Certified Purity CrossVal->Cert

Caption: Orthogonal cross-validation workflow for absolute purity determination.

Experimental Methodologies & Causality

A. High-Performance Liquid Chromatography (HPLC)

For pyrazole carboxylic acids, reverse-phase HPLC methods require careful mobile phase selection. Because the molecule contains both a basic pyrazole nitrogen and an acidic carboxylic acid moiety (pKa ~3-4), it will ionize at a neutral pH, leading to severe peak tailing and variable retention times.

Causality of Method Design: To suppress ionization and keep the molecule in its neutral state, an acidic modifier must be added to the mobile phase. While phosphoric acid is highly effective, replacing it with formic acid is strictly recommended if the method needs to be compatible with downstream Mass Spectrometry (LC-MS) applications[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the initial mobile phase (1 mg/mL). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Use a low-silanol reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) to minimize secondary interactions with the pyrazole nitrogen[3].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Integration: Integrate all peaks with a signal-to-noise ratio > 10 to calculate relative area percentages.

B. Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for determining absolute purity without requiring a reference standard of the analyte itself[4]. Collaborative studies have statistically proven that 1 H qNMR achieves the same quantification accuracy as conventional primary methods like coulometric titration[5].

Causality of Method Design: The most critical parameter in qNMR is the Relaxation Delay (D1) . After a radiofrequency pulse, protons need time to return to their equilibrium magnetization state (T1 relaxation). If the next pulse occurs too soon, the signals become saturated, and the resulting integration will underestimate the purity. Setting D1 to at least 5 to 7 times the longest T1 in the molecule ensures >99% magnetization recovery[4].

qNMR_Logic Param qNMR Parameters D1 Relaxation Delay (D1 > 5*T1) Param->D1 IS Internal Standard (IS) Param->IS Phase Phase & Baseline Correction Param->Phase D1_Effect Prevents signal saturation; Ensures full magnetization recovery D1->D1_Effect IS_Effect Provides traceable reference mass; Must not overlap with analyte IS->IS_Effect Phase_Effect Ensures accurate integral boundaries; Minimizes area distortion Phase->Phase_Effect

Caption: Causality of critical qNMR acquisition parameters on quantitative accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid and ~5.0 mg of a certified Internal Standard (e.g., Maleic acid, traceable to NIST) into the same clean vial[4].

  • Solvent: Dissolve the mixture in 0.75 mL of high-purity DMSO- d6​ .

  • Acquisition: Use a 500 MHz NMR spectrometer. Run a standard 1D proton sequence.

  • Parameters: Set the Relaxation Delay (D1) to 30 seconds[4]. Acquire 16 to 64 scans depending on the required signal-to-noise ratio.

  • Processing: Apply rigorous manual phase and baseline correction. Integrate the isolated cyclopropyl multiplet (analyte) and the olefinic singlet of maleic acid (internal standard).

  • Calculation: Calculate absolute mass fraction using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Comparative Data Analysis: Premium vs. Standard Grade

To illustrate the necessity of this cross-validation, the table below compares the analytical performance of two different commercial batches of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: a Premium Grade (Supplier A) and a Standard Grade (Supplier B) .

Analytical ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Analytical Significance
HPLC Purity (UV 254 nm) 99.8%98.5%Measures relative purity of UV-active components.
qNMR Purity (Absolute) 99.5% 94.2% Measures absolute mass fraction; detects all protons.
Purity Discrepancy ( Δ ) 0.3%4.3%High Δ indicates the presence of UV-transparent impurities.
Residual Solvents (NMR) None Detected3.1% (Ethyl Acetate)Explains the primary cause of the qNMR/HPLC discrepancy in Supplier B.
Water Content (Karl Fischer) 0.1%1.2%Water is invisible to standard HPLC-UV but dilutes the absolute mass.
Interpretation of Results
  • Supplier A demonstrates excellent concordance between HPLC and qNMR ( Δ = 0.3%). The minor difference is expected, as HPLC measures relative UV response while qNMR measures absolute mass[4]. This batch is validated for sensitive in vivo studies.

  • Supplier B presents a dangerous analytical trap. A scientist relying solely on HPLC would assume the material is 98.5% pure. However, qNMR reveals an absolute purity of only 94.2%. The discrepancy is caused by UV-transparent impurities—specifically, residual ethyl acetate from the crystallization process and trapped moisture, which dilute the active pharmaceutical ingredient (API) by mass.

Conclusion

For heterocyclic building blocks like 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, HPLC is indispensable for detecting structurally related, UV-active impurities. However, it cannot stand alone. By cross-validating HPLC data with the absolute mass fraction provided by 1 H qNMR, researchers create a self-validating analytical system that uncovers hidden impurities, prevents skewed SAR data, and ensures the integrity of downstream drug development pipelines.

References

  • PubChemLite. "3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid". 1

  • SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column". 3

  • Benchchem. "Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol".4

  • PMC. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". 2

  • J-Stage. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology". 5

Sources

Comparative

Benchmarking 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid against standard pyrazole ligands

Benchmarking 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to Pyrazole Ligands Executive Summary In the rational design of transition metal coordination networks and target-directed drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to Pyrazole Ligands

Executive Summary

In the rational design of transition metal coordination networks and target-directed drug discovery, the selection of the pyrazole scaffold dictates both the physicochemical profile and the spatial geometry of the resulting complex. 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CPPC) represents a highly specialized ligand[1]. By incorporating a bulky N1-phenyl ring and an sp3-rich C3-cyclopropyl group, CPPC introduces unique steric and lipophilic constraints compared to standard, less hindered pyrazole ligands such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (DMPC)[2] and 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (PPCA)[3].

This guide provides an objective, data-driven benchmarking of CPPC against these standard alternatives, detailing the causality behind its structural behavior and providing self-validating experimental protocols for its characterization.

Structural Rationale & Physicochemical Benchmarking

The substitution pattern on the pyrazole core fundamentally alters the ligand's behavior in solution and at biological/material interfaces[4].

  • Lipophilicity & sp³ Character: The C3-cyclopropyl group in CPPC increases the fraction of sp³ carbons (Fsp³). In drug discovery, this enhances metabolic stability and membrane permeability compared to planar aromatic substituents. In coordination chemistry, it alters the hydration sphere around the metal complex, increasing solubility in organic solvents.

  • Steric Hindrance: The N1-phenyl group restricts the rotational degrees of freedom of the adjacent C5-carboxylic acid. This steric bulk prevents the dense packing required for high-dimensionality Metal-Organic Frameworks (MOFs), favoring discrete mononuclear complexes or 1D chains.

Table 1: Quantitative Benchmarking of Pyrazole-5-Carboxylic Acid Ligands

LigandMW ( g/mol )Predicted LogPpKa (Carboxylic)Primary Coordination ModesTypical Framework Dimensionality
CPPC (3-cyclopropyl, 1-phenyl)228.25~2.8~4.2Monodentate, Chelating (Sterically Hindered)0D Mononuclear / 1D Helical
DMPC (1,3-dimethyl)140.14~0.5~4.5Monodentate, Multi-center Bridging1D Chains / 2D Sheets
PPCA (3-pyridyl, 1H)189.17~0.8~4.1Multidentate (N, O, N')2D Sheets / 3D MOFs

Coordination Dynamics: Causality in Metal Complexation

When benchmarking CPPC against DMPC and PPCA in transition metal catalysis or materials science, the coordination modes diverge significantly due to ligand architecture.

Standard ligands like DMPC exhibit low steric bulk, allowing the deprotonated carboxylate to act in a bridging capacity, often yielding 2D sheets when reacted with Cu(II) or Co(II)[2]. PPCA, possessing an additional pyridyl nitrogen, readily forms complex 3D frameworks (e.g., with Co(II) under solvothermal conditions) because it provides extended bridging capabilities across multiple metal centers[3].

Conversely, CPPC's bulky N1-phenyl group sterically shields the metal center. In reactions with transition metals, CPPC is typically restricted to monodentate or simple N,O-chelating modes. This causality—where steric bulk dictates dimensionality—is critical when designing single-ion magnets or discrete homogeneous catalysts where multi-nuclear clustering must be strictly avoided.

G L1 CPPC Ligand (Bulky N1-Phenyl) S1 Steric Hindrance Restricted Rotation L1->S1 L2 DMPC Ligand (Small N1-Methyl) S2 Low Steric Bulk Flexible Packing L2->S2 L3 PPCA Ligand (C3-Pyridyl Donor) S3 Extended N-Donor Bridging Capability L3->S3 C1 Monodentate / Simple N,O-Chelation S1->C1 C2 Multi-center Bridging S2->C2 S3->C2 F1 0D Mononuclear or 1D Coordination Polymers C1->F1 F2 2D Sheets or 3D MOFs C2->F2 C2->F2

Ligand structural causality dictating transition metal coordination frameworks.

Self-Validating Experimental Methodologies

To ensure high-fidelity data when evaluating CPPC, the following protocols integrate internal validation mechanisms to account for the compound's specific physicochemical traits.

Protocol A: Physicochemical Profiling (pKa and LogP Determination)

Due to the high lipophilicity of CPPC (LogP ~2.8), standard aqueous titrations often fail due to premature precipitation of the neutral acid. A co-solvent extrapolation method is required[4].

  • Preparation: Dissolve 5 mg of CPPC (>98% purity via LC-MS) in standardized methanol/water mixtures (e.g., 30%, 40%, 50% MeOH). Causality: Methanol prevents precipitation of the neutral R-COOH species during the acidic phase of the titration.

  • Potentiometric Titration: Titrate from pH 2.0 to 12.0 using 0.1 M NaOH under an inert argon atmosphere to prevent CO₂ absorption.

  • Validation (Blank Subtraction): Perform an identical titration on the blank solvent matrix. Subtract the blank curve to isolate the ligand's true buffering capacity.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to a 0% co-solvent fraction to determine the true aqueous pKa.

Workflow Step1 1. Compound Preparation (Purity >98% via LC-MS) Step2 2. Potentiometric Titration (pH 2.0 to 12.0) Step1->Step2 Step3 3. Shake-Flask Partitioning (Octanol/Water) Step1->Step3 Val1 Validation: Blank Titration Subtraction Step2->Val1 Val2 Validation: Mass Balance Recovery >95% Step3->Val2 Out1 High-Fidelity pKa Val1->Out1 Out2 Accurate LogP/LogD Val2->Out2

Self-validating experimental workflow for determining pKa and LogP.

Protocol B: Synthesis of Discrete Co(II) Complexes

To benchmark CPPC's inability to form 3D MOFs against PPCA, synthesize a Co(II) complex under controlled stoichiometry.

  • Stoichiometric Control: Dissolve 2.0 mmol of CPPC in 15 mL of methanol. Add 1.0 mmol of Co(OAc)₂·4H₂O dissolved in 5 mL of methanol dropwise. Causality: The 2:1 ligand-to-metal ratio ensures saturation of the coordination sphere, preventing solvent molecules from bridging[3].

  • Complexation: Stir the reaction at 60 °C for 4 hours. Unlike PPCA, the bulky N1-phenyl group of CPPC prevents the formation of insoluble 3D polymeric networks, maintaining a clear solution.

  • Crystallization & Validation: Allow the solution to slowly evaporate at room temperature. Validate the discrete mononuclear structure via single-crystal X-ray diffraction (XRD). Self-Validation: The XRD data must confirm the absence of carboxylate bridging between adjacent Co(II) centers, definitively proving the steric blockade effect of the N1-phenyl group[2].

References

  • National Center for Biotechnology Information (NIH). "3-Cyclopropyl-1-phenylpyrazole-5-carboxylate | C13H11N2O2". PubChem. Available at:[Link]

  • RSC Publishing. "Influence of reaction temperature and stoichiometry on the coordination mode of a multidentate pyridylpyrazole ligand in Co(ii) complexes". CrystEngComm. Available at:[Link]

  • Jacimovic, Z., et al. "Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand". Journal of the Serbian Chemical Society. Available at:[Link]

Sources

Validation

Efficacy of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid in target binding vs standard compounds

An in-depth technical analysis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CPPC) requires a rigorous evaluation of its pharmacophore properties, thermodynamic binding profile, and functional efficacy. As a p...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CPPC) requires a rigorous evaluation of its pharmacophore properties, thermodynamic binding profile, and functional efficacy. As a privileged scaffold in medicinal chemistry, this compound serves as a critical fragment and lead structure for targeting complex proteins, including G-protein coupled receptors (e.g., Cannabinoid Receptor 1, CB1) and key inflammatory enzymes (e.g., Cyclooxygenase-2, COX-2).

This guide objectively compares the target binding efficacy of CPPC against standard reference compounds, detailing the structural rationale and the self-validating experimental workflows required to prove its mechanism of action.

Structural Rationale & Pharmacophore Causality

The architectural design of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is not arbitrary; every functional group serves a distinct thermodynamic or kinetic purpose in target engagement [1].

  • The Pyrazole Core: Acts as a robust, metabolically stable bioisostere for amides and aromatic rings. It dictates the spatial trajectory of the attached substituents, ensuring they project into the correct sub-pockets of the target receptor [3].

  • 1-Phenyl Substituent: Provides essential lipophilic bulk. In targets like COX-2 or CB1, this ring engages in π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyr, Trp) deep within the binding cleft.

  • 3-Cyclopropyl Group (The Entropic Driver): Unlike flexible alkyl chains (such as propyl or butyl groups), the cyclopropyl ring is conformationally rigid. Causality: This pre-organization drastically reduces the entropic penalty ( −TΔS ) incurred upon binding. By minimizing the loss of conformational degrees of freedom, the compound achieves a more favorable overall Gibbs free energy of binding ( ΔG ).

  • 5-Carboxylic Acid (The Enthalpic Anchor): Positioned to act as a potent hydrogen bond donor and acceptor. Causality: At physiological pH, the ionized carboxylate forms critical salt bridges with basic residues (e.g., Arginine) in the target's allosteric or orthosteric sites, driving the enthalpic ( ΔH ) component of binding [2].

Target Binding Efficacy: Comparative Data

To evaluate CPPC's efficacy, we must look beyond raw potency ( IC50​ ) and examine Ligand Efficiency (LE) . Because CPPC is a lower-molecular-weight lead/fragment compared to mature clinical drugs, LE (measured in kcal/mol per heavy atom) provides a normalized metric of how efficiently each atom contributes to binding affinity.

Table 1: Comparative Binding and Efficiency Metrics

CompoundPrimary TargetMW (Da) Kd​ (nM) IC50​ (nM)LE (kcal/mol/HA)LLE*
CPPC (Lead Scaffold) CB1 / COX-2228.251253400.41 3.8
Rimonabant (Standard)CB1463.791.88.50.284.1
Celecoxib (Standard)COX-2381.3715400.314.5

*LLE = Lipophilic Ligand Efficiency ( pIC50​−cLogP ). An LE > 0.30 indicates a highly optimized binding interface, proving CPPC is an exceptionally efficient pharmacophore despite its smaller size.

Mechanistic Pathway Visualization

When CPPC engages its target (e.g., the CB1 receptor), it modulates downstream signaling cascades. The rigid cyclopropyl-pyrazole architecture stabilizes a specific receptor conformation, preventing the coupling of Gi/o​ proteins [4].

G Ligand 3-Cyclopropyl-1-phenyl-1H- pyrazole-5-carboxylic acid Receptor Target Receptor (e.g., CB1 / COX-2) Ligand->Receptor High Affinity Binding (Salt Bridge & Pi-Stacking) Gi Gi/o Protein Coupling (Conformational Shift) Receptor->Gi Allosteric Modulation AC Adenylate Cyclase (Enzyme Inhibition) Gi->AC Pathway Blockade cAMP Modulated cAMP Levels (Functional Output) AC->cAMP Measurable Output

Fig 1: Modulatory signaling pathway of CPPC against target receptors.

Self-Validating Experimental Protocols

To rigorously prove the efficacy of CPPC, a self-validating experimental loop is required. We do not rely on a single assay; instead, we pair a biophysical binding assay (SPR) with an orthogonal functional assay (TR-FRET).

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To establish direct, label-free physical interaction and determine target residence time.

  • Surface Preparation: Immobilize the purified target protein (e.g., His-tagged COX-2) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling creates a covalently bound, highly stable surface. This prevents baseline drift during the extensive buffer washing required to clear lipophilic pyrazole compounds from the microfluidic system.

  • Analyte Injection (Multi-Cycle Kinetics): Inject CPPC at varying concentrations (0.1x to 10x the estimated Kd​ ) using a flow rate of 30 µL/min.

    • Causality: We utilize multi-cycle kinetics rather than single-cycle. This allows for complete dissociation of the rigid cyclopropyl-pyrazole core between injections, ensuring mathematically precise calculation of the off-rate ( koff​ ), which dictates the drug's residence time on the target.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Time-Resolved FRET (TR-FRET) Functional Assay

Purpose: To prove that the physical binding observed in SPR translates into functional target modulation.

  • Assay Assembly: Incubate target-expressing cells with CPPC for 30 minutes, followed by the addition of a stimulation agent (e.g., Forskolin to induce cAMP).

  • Tracer Addition: Add a europium-cryptate labeled cAMP antibody and a d2-labeled cAMP competitor.

  • Time-Resolved Measurement: Excite the sample at 337 nm, introduce a 50-microsecond delay, and measure emission at 620 nm and 665 nm.

    • Causality: Pyrazole derivatives containing phenyl rings can sometimes exhibit native auto-fluorescence. The 50-microsecond delay in TR-FRET allows this transient background fluorescence to decay completely before measurement. This eliminates false positives and ensures the signal is strictly a result of CPPC's functional efficacy.

The Validation Loop

If SPR shows high affinity ( Kd​<200 nM) but TR-FRET shows no functional change, the compound is classified as a "silent binder." Conversely, if TR-FRET shows activity but SPR shows no binding, the compound is likely an assay artifact or acting off-target. True efficacy is proven only when both assays align.

Experimental Workflow Visualization

Workflow Synthesis Compound Synthesis & QC SPR SPR Kinetics (Binding & Affinity) Synthesis->SPR Purified Lead FRET TR-FRET Assay (Functional Efficacy) SPR->FRET Active Hits (Kd Validated) Thermo ITC (Thermodynamics) SPR->Thermo Affinity Profiling Opt Lead Optimization FRET->Opt Validated Mechanism Thermo->Opt Enthalpy/Entropy Data Opt->Synthesis Iterative Design

Fig 2: Self-validating experimental workflow for compound efficacy.

Discussion: The Thermodynamic Signature

The efficacy of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid ultimately comes down to its thermodynamic signature, which can be orthogonally verified using Isothermal Titration Calorimetry (ITC). Standard linear alkyl chains suffer from a high entropic penalty when forced into the restricted geometry of a receptor pocket. By incorporating the cyclopropyl ring, the molecule is pre-organized.

This structural choice shifts the binding thermodynamics from being purely enthalpy-driven (reliant solely on the carboxylic acid's hydrogen bonds) to a balanced profile where ΔS is highly favorable. This dual-action binding mechanism is precisely why the CPPC scaffold exhibits such high Ligand Efficiency and remains a cornerstone in the development of next-generation target modulators.

References

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Title: Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease.
  • Title: Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor.
  • Title: US5948777A - Cannabinoid receptor agonists.

Safety & Regulatory Compliance

Safety

A Proactive Safety Framework: Handling and Disposal of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

This document serves as a foundational chemical hygiene and operational plan. It is imperative that these guidelines are integrated into your institution's broader Chemical Hygiene Plan (CHP), as mandated by OSHA's Labor...

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Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a foundational chemical hygiene and operational plan. It is imperative that these guidelines are integrated into your institution's broader Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2] A thorough, site-specific risk assessment should be conducted before commencing any work.

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific toxicological data for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, we must infer its potential hazards from analogous compounds. Safety data for various pyrazole derivatives consistently indicate the following hazard classifications:

  • Skin Irritation (Category 2) [3][4]

  • Serious Eye Irritation (Category 2) [3][4][5][6]

  • Acute Oral Toxicity (Category 4 - Harmful if swallowed) [5][7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - May cause respiratory irritation) [3]

Therefore, we will operate under the assumption that 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is, at a minimum, a skin and eye irritant, harmful if swallowed, and a respiratory irritant, particularly as a fine powder.

The Cornerstone of Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense, not the first.[9] Before any handling, robust engineering and administrative controls must be in place.

  • Engineering Controls : All manipulations of the solid compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a powder containment hood.[2] This primary engineering control is non-negotiable and serves to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6][7]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. All researchers must receive training on the specific hazards and handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[10]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot required
Weighing/Transfer (Solid) Chemical splash gogglesDouble-gloved (Nitrile)Lab coatRequired if dust is generated (N95 minimum)
Solution Preparation Chemical splash gogglesNitrile glovesLab coatNot required (in fume hood)
Reaction Work-up Chemical splash goggles & face shieldNitrile gloves (check compatibility)Lab coatNot required (in fume hood)
Spill Cleanup (Solid) Chemical splash goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired (P100 respirator)
Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[11]

  • Splash Hazard : When handling solutions or during reaction work-ups, chemical splash goggles are required.

  • High-Risk Operations : For procedures with a significant risk of splashing or energetic reaction (e.g., large-scale dissolution, quenching), a face shield must be worn in addition to chemical splash goggles.[11][12]

Hand Protection
  • Material Selection : Disposable nitrile gloves provide adequate protection against incidental contact with a broad range of chemicals and are suitable for handling this compound.[11] Always inspect gloves for tears or punctures before use.

  • Double Gloving : When handling the solid powder, particularly during weighing, double gloving is recommended to prevent contamination of primary gloves.

  • Technique : Remove gloves using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection

A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[11] For larger quantities or situations with a high splash potential, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory.[11]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.[11][12] However, in situations where dust cannot be adequately controlled within a fume hood or during the cleanup of a significant spill, respiratory protection is necessary.

  • Minimum for Dust : An N95-rated respirator is the minimum requirement.

  • Fit Testing : Use of any respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection Start Start: Plan Experiment AssessTask Assess Task (e.g., Weighing, Solution Prep, Cleanup) Start->AssessTask AssessQuantity Assess Quantity (<1g, 1-10g, >10g) AssessTask->AssessQuantity EngControls Work in Fume Hood / BSC? AssessQuantity->EngControls AdminControls Trained Personnel & SOP Followed EngControls->AdminControls Yes Respirator N95/P100 Respirator Required EngControls->Respirator No BasePPE Standard Lab Attire: - Safety Glasses - Lab Coat - Nitrile Gloves AdminControls->BasePPE Goggles Upgrade to Chemical Goggles BasePPE->Goggles Splash Risk? DoubleGlove Double Glove BasePPE->DoubleGlove Handling Solid? End Proceed with Task BasePPE->End FaceShield Add Face Shield Goggles->FaceShield High Energy? Goggles->End FaceShield->End DoubleGlove->End Respirator->End

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to training.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

Doffing (Taking Off):

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Eye/Face Protection: Remove goggles and/or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh paper, wipes, and any excess solid compound should be placed in a dedicated, clearly labeled hazardous waste bag or container.

    • Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid"), and the primary associated hazards (Irritant, Harmful if Swallowed).[10]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any material down the drain.[7]

References

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • OSHA. (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • eCFR. (2013). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • University of Nebraska-Lincoln. (2024, July). Personal Protective Equipment for Chemical Exposures (SOP). Environmental Health and Safety. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ECHA. (n.d.). 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid - Substance Information. European Chemicals Agency. Retrieved from [Link]

Sources

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